DMCM hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 4-ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4.ClH/c1-5-9-15-10-6-13(21-2)14(22-3)7-11(10)19-12(15)8-18-16(9)17(20)23-4;/h6-8,19H,5H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCRBVQGMZUJKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C3=CC(=C(C=C3NC2=CN=C1C(=O)OC)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82499-00-1 | |
| Record name | 4-Ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Unraveling of a Potent Neuromodulator: A Technical Guide to the Mechanism of Action of DMCM Hydrochloride
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of Methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate hydrochloride (DMCM hydrochloride), a pivotal tool in neuropharmacological research. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, presenting detailed molecular interactions, signaling pathways, and quantitative data.
Core Mechanism: Inverse Agonism at the GABA-A Receptor
This compound is a potent, non-selective full inverse agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] The GABA-A receptor, a pentameric ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Upon binding of its endogenous ligand, GABA, the receptor's chloride channel opens, leading to neuronal hyperpolarization and inhibition of neurotransmission.
Unlike benzodiazepine agonists (e.g., diazepam), which enhance the effect of GABA, this compound binds to the benzodiazepine site and induces a conformational change that reduces the receptor's affinity for GABA and decreases the frequency of chloride channel opening.[3] This attenuation of GABA's inhibitory action results in a net increase in neuronal excitability, leading to the characteristic anxiogenic (anxiety-producing) and convulsant effects observed in preclinical studies.[1][4][5]
The interaction of this compound is complex and can be influenced by the subunit composition of the GABA-A receptor. It exhibits varying affinities for different α subunits.[2] Furthermore, at higher concentrations (greater than 0.5 µM), DMCM can paradoxically enhance chloride currents, suggesting an interaction with a secondary, lower-affinity site on the GABA-A receptor complex, distinct from the benzodiazepine, barbiturate, and neurosteroid binding sites.[6]
Quantitative Analysis of this compound's Binding Affinity
The binding affinity of this compound for various GABA-A receptor subtypes has been characterized, providing a quantitative basis for its potent effects. The dissociation constant (Ki) is a measure of the concentration of the ligand required to occupy 50% of the receptors at equilibrium.
| GABA-A Receptor Subtype | Binding Affinity (Ki) in nM |
| α1β3γ2 | 10 |
| α2β3γ2 | 13 |
| α3β3γ2 | 7.5 |
| α5β3γ2 | 2.2 |
Data sourced from studies on human recombinant GABA-A receptor subtypes.[2]
Signaling Pathway of this compound
The following diagram illustrates the molecular cascade initiated by this compound at the GABA-A receptor.
Figure 1: Signaling pathway of this compound at the GABA-A receptor.
Experimental Protocols
The elucidation of this compound's mechanism of action has relied on a variety of experimental techniques. Below are generalized protocols for key assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the benzodiazepine site on the GABA-A receptor.
Figure 2: Workflow for a radioligand binding assay to determine DMCM affinity.
Detailed Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex or hippocampus) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes containing the GABA-A receptors. The pellet is washed and resuspended in the assay buffer.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that binds to the benzodiazepine site (e.g., [³H]Flunitrazepam or [³H]DMCM) and a range of concentrations of unlabeled this compound.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Electrophysiological Recording
Whole-cell patch-clamp electrophysiology is employed to directly measure the effect of this compound on GABA-A receptor function in cultured neurons or brain slices.
Figure 3: Workflow for an electrophysiological recording experiment.
Detailed Methodology:
-
Cell/Tissue Preparation: Primary neuronal cultures are prepared from embryonic rodent brains, or acute brain slices are prepared from adult animals.
-
Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a neuron. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
GABA Application: GABA is applied to the neuron via a perfusion system to evoke a chloride current, which is measured by the patch-clamp amplifier.
-
DMCM Application: this compound is then co-applied with GABA to determine its effect on the GABA-evoked current.
-
Data Acquisition and Analysis: The currents are recorded and digitized. The amplitude, rise time, and decay kinetics of the GABA-evoked currents in the presence and absence of DMCM are compared to quantify the extent of inverse agonism.
Conclusion
This compound serves as a powerful pharmacological tool due to its well-characterized mechanism of action as a benzodiazepine inverse agonist. By binding to the benzodiazepine site on the GABA-A receptor, it allosterically modulates the receptor to reduce the inhibitory effects of GABA, leading to increased neuronal excitability. The quantitative data on its binding affinities and the detailed experimental protocols outlined in this guide provide a solid foundation for its application in neuroscience research and the development of novel therapeutics targeting the GABAergic system.
References
- 1. DMCM - Wikipedia [en.wikipedia.org]
- 2. This compound | GABA Receptor | TargetMol [targetmol.com]
- 3. The benzodiazepine inverse agonist DMCM as an unconditional stimulus for fear-induced analgesia: implications for the role of GABAA receptors in fear-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DMCM: a potent convulsive benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | GABAA Receptors | Tocris Bioscience [tocris.com]
- 6. Interaction of beta-carboline inverse agonists for the benzodiazepine site with another site on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Inverse Agonist DMCM: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate (DMCM) is a potent ligand of the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor. Unlike classical benzodiazepines which act as positive allosteric modulators, DMCM exhibits inverse agonist properties, leading to anxiogenic and convulsive effects. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of DMCM. Detailed experimental protocols for its synthesis via the Pictet-Spengler reaction are presented, along with a summary of its key pharmacological data. Furthermore, the underlying signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of this important research tool.
Discovery and Pharmacological Profile
Methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate, commonly known as DMCM, was first described in 1983 by Braestrup and Nielsen as a potent convulsive agent with a high affinity for the benzodiazepine receptor[1]. Subsequent research established that DMCM acts as a negative allosteric modulator, or inverse agonist, at the benzodiazepine site of the GABA-A receptor[1]. This mode of action is in direct contrast to that of benzodiazepines like diazepam, which are positive allosteric modulators that enhance the inhibitory effects of GABA.
The inverse agonism of DMCM results in a reduction of GABA-induced chloride ion influx through the GABA-A receptor channel, leading to increased neuronal excitability[2]. This mechanism underlies its observed anxiogenic and convulsive properties in preclinical studies. Consequently, DMCM has become an invaluable pharmacological tool for investigating the neurobiology of anxiety, epilepsy, and the functioning of the GABAergic system. It is frequently used in preclinical models to induce anxiety-like behaviors and seizures, and to screen for novel anxiolytic and anticonvulsant drug candidates[3].
Quantitative Pharmacological Data
The pharmacological effects of DMCM have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data related to its binding affinity and functional activity at the GABA-A receptor.
| Parameter | Value | Assay Conditions | Reference |
| Kd (High-affinity site) | 0.5-0.8 nM | [³H]DMCM binding to rat hippocampus and cortex membranes | [2] |
| Kd (Low-affinity site) | 3-6 nM | [³H]DMCM binding to rat hippocampus and cortex membranes | [2] |
Table 1: Binding Affinity of DMCM for the Benzodiazepine Receptor.
| Compound | GABA EC50 (µM) | Assay System | Reference |
| GABA alone | 41.0 ± 3.0 | Wild-type α1β2γ2 GABA-A receptors expressed in Xenopus laevis oocytes | [4] |
| GABA + 1 µM DMCM | 118.3 ± 6.8 | Wild-type α1β2γ2 GABA-A receptors expressed in Xenopus laevis oocytes | [4] |
| GABA + 1 µM Diazepam | 21.7 ± 2.7 | Wild-type α1β2γ2 GABA-A receptors expressed in Xenopus laevis oocytes | [4] |
Table 2: Effect of DMCM on the Potency of GABA at the GABA-A Receptor.
Synthesis of Methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate (DMCM)
The synthesis of the β-carboline core of DMCM is achieved through the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydro-β-carboline intermediate. Subsequent oxidation yields the aromatic β-carboline scaffold.
Synthetic Workflow
Caption: Synthetic workflow for DMCM.
Experimental Protocol: Pictet-Spengler Condensation and Cyclization
This protocol describes the synthesis of the tetrahydro-β-carboline intermediate.
Materials:
-
3,4-Dimethoxytryptamine
-
Methyl 2-formylbutanoate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve 3,4-dimethoxytryptamine (1 equivalent) in anhydrous dichloromethane.
-
Add methyl 2-formylbutanoate (1.1 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude tetrahydro-β-carboline intermediate.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Experimental Protocol: Aromatization to DMCM
This protocol describes the oxidation of the tetrahydro-β-carboline intermediate to yield the final product, DMCM.
Materials:
-
Tetrahydro-β-carboline intermediate from the previous step
-
Potassium permanganate (KMnO₄) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Acetone or Dioxane
-
Methanol
Procedure using Potassium Permanganate:
-
Dissolve the purified tetrahydro-β-carboline intermediate in acetone.
-
Add finely ground potassium permanganate (2-3 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture vigorously for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide precipitate. Wash the Celite® pad with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from methanol to afford pure methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate (DMCM).
Procedure using DDQ:
-
Dissolve the purified tetrahydro-β-carboline intermediate in dioxane.
-
Add DDQ (1.2 equivalents) to the solution and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield DMCM.
Mechanism of Action: GABA-A Receptor Signaling
DMCM exerts its effects by modulating the function of the GABA-A receptor, a ligand-gated ion channel. The binding of the endogenous neurotransmitter GABA to its site on the receptor opens a chloride-permeable channel, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, which is an inhibitory signal. Benzodiazepines enhance this effect. In contrast, DMCM, as an inverse agonist, binds to the benzodiazepine site and induces a conformational change in the receptor that reduces the efficiency of GABA-mediated channel opening. This leads to a decrease in chloride influx and, consequently, neuronal depolarization and increased excitability.
Caption: DMCM's action on the GABA-A receptor.
Conclusion
Methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate (DMCM) remains a cornerstone tool in neuropharmacology for probing the intricacies of the GABA-A receptor and its role in regulating neuronal excitability. Its discovery as a potent inverse agonist has been instrumental in advancing our understanding of anxiety and seizure disorders. The synthetic pathways, primarily revolving around the Pictet-Spengler reaction, are well-established, allowing for its continued availability for research purposes. This technical guide provides a consolidated resource for researchers and drug development professionals, offering detailed insights into the discovery, synthesis, and mechanism of action of this pivotal molecule.
References
An In-depth Technical Guide on the Anxiogenic and Convulsant Properties of DMCM Hydrochloride in Rodents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM) hydrochloride is a potent ligand for the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor. Unlike benzodiazepines, which are agonists at this site and produce anxiolytic and anticonvulsant effects, DMCM acts as an inverse agonist. This technical guide provides a comprehensive overview of the anxiogenic and convulsant properties of DMCM in rodents, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.
Introduction
The GABA-A receptor is a pentameric ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission in the central nervous system.[1] The receptor complex has several allosteric modulatory sites, including the well-characterized benzodiazepine site.[2] Ligands that bind to this site can exert a spectrum of effects: agonists (e.g., diazepam) enhance GABA-ergic inhibition, leading to sedation, anxiolysis, and anticonvulsant activity; antagonists (e.g., flumazenil) block the effects of both agonists and inverse agonists; and inverse agonists (e.g., DMCM) reduce GABA-ergic inhibition, resulting in anxiogenic and convulsant effects.[2]
DMCM hydrochloride is a powerful research tool for studying the neurobiological basis of anxiety and epilepsy. Its ability to induce anxiety-like behaviors and seizures in a dose-dependent manner makes it a valuable compound for screening potential anxiolytic and anticonvulsant drugs.[3][4] This guide will delve into the quantitative aspects of DMCM's effects, the methodologies used to study them, and the molecular mechanisms of its action.
Quantitative Data on this compound Effects in Rodents
The following tables summarize the dose-dependent anxiogenic and convulsant effects of this compound administered intraperitoneally (i.p.) in mice and rats, as reported in various studies.
Table 1: Anxiogenic Effects of this compound in Rodents
| Species | Test | Dose (mg/kg, i.p.) | Observed Effect | Reference |
| Mouse | Elevated Plus Maze | 0.5 - 1.5 | Significantly decreased time spent in and entries into open arms. | [5] |
| Rat | Fear-Potentiated Startle | Not Specified | Enhancement of fear conditioning. | [6] |
| Rat | Forced Swim Test | 0.1 | Significantly decreased immobility time (antidepressant-like effect). | [7] |
| Rat | Active Avoidance | 0.1 | Facilitated retrieval of avoidance memory. | [7] |
| Rat | Formalin Test | 0.25 - 1.0 | Dose-dependent suppression of responses to formalin injection (analgesia), accompanied by fear-like responses (defecation and urination). | [8] |
Table 2: Convulsant Effects of this compound in Rodents
| Species | Seizure Type | Dose (mg/kg, i.p.) | ED50 / CD50 | Reference |
| Mouse | Clonic Convulsions | 5.7 | ED50 | [9] |
| Wild-type Mouse | Convulsions | 3 | - | [10] |
| Adult Rat | Myoclonic Seizures | 0.1 | - | [11] |
| Adult Rat | Limbic Motor Seizures | 0.2 - 0.4 | - | [11][12] |
| P7 Rat | Limbic Motor Seizures | 0.2 - 0.4 | - | [11][12] |
| Adult Rat | Tonic-Clonic Seizures | Not Specified | 3.6-fold higher CD50 than for limbic motor seizures. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are descriptions of key protocols used to assess the anxiogenic and convulsant properties of DMCM.
Assessment of Anxiogenic Effects
The EPM is a widely used test to assess anxiety-like behavior in rodents.[1][3] It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[2][6]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls. For mice, the arms are typically 30 cm long and 5 cm wide, while for rats, they are 50 cm long and 10 cm wide.[6]
-
Procedure:
-
Rodents are habituated to the testing room for at least 30-60 minutes before the experiment.
-
DMCM or vehicle is administered (typically i.p.) 30 minutes prior to testing.
-
The animal is placed in the center of the maze, facing an open arm.[1]
-
The animal is allowed to freely explore the maze for a 5-minute session.[1][2][6]
-
Behavior is recorded by a video camera and analyzed using tracking software or by a trained observer.
-
-
Parameters Measured:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
-
Interpretation: A decrease in the time spent in and the number of entries into the open arms is indicative of an anxiogenic effect.
The FST is primarily a model for assessing antidepressant efficacy, but it can also be used to study behavioral despair, which can be modulated by anxiogenic compounds.[8][9][10][13]
-
Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its hind paws.[13]
-
Procedure:
-
Animals are habituated to the testing room.
-
DMCM or vehicle is administered prior to the test.
-
The animal is placed in the water-filled cylinder for a 6-minute session.[10]
-
Behavior is recorded, and the duration of immobility (floating with minimal movements to keep the head above water) is scored, typically during the last 4 minutes of the test.[10]
-
-
Parameters Measured:
-
Duration of immobility.
-
Latency to the first bout of immobility.
-
-
Interpretation: While antidepressants decrease immobility, anxiogenic compounds can have complex effects. In one study, a low dose of DMCM (0.1 mg/kg) was found to decrease immobility time, suggesting an antidepressant-like effect in that specific context.[7]
Assessment of Convulsant Effects
This protocol is used to determine the convulsive dose of DMCM and to characterize the types of seizures induced.
-
Procedure:
-
Rodents are placed in an observation chamber.
-
DMCM is administered (typically i.p.) at various doses to different groups of animals.
-
Animals are observed for a set period (e.g., 30-60 minutes) for the occurrence and characteristics of seizures.
-
-
Parameters Measured:
-
Latency to seizure onset: Time from DMCM injection to the first sign of seizure activity.
-
Seizure severity score: A graded scale to quantify the intensity of the seizure (e.g., from myoclonic jerks to tonic-clonic convulsions).
-
Presence of specific seizure types: Myoclonic, clonic, tonic, and tonic-clonic seizures are noted.
-
-
Data Analysis: The dose that produces a specific seizure endpoint in 50% of the animals (ED50 or CD50) is calculated.[9]
Mandatory Visualizations
Signaling Pathway of DMCM at the GABA-A Receptor
Caption: Signaling pathway of DMCM at the GABA-A receptor.
Experimental Workflow for Assessing Anxiogenic and Convulsant Properties of DMCM
References
- 1. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 3. protocols.io [protocols.io]
- 4. DMCM: a potent convulsive benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioral differences in an elevated plus-maze: correlation between anxiety and decreased number of GABA and benzodiazepine receptors in mouse cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DMCM, a benzodiazepine site inverse agonist, improves active avoidance and motivation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 11. Ontogenic profile of seizures evoked by the beta-carboline DMCM (methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ontogenic profile of seizures evoked by the beta-carboline DMCM (methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
The Anxiogenic and Pro-Convulsant Profile of DMCM: A Technical Guide for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM) is a potent benzodiazepine inverse agonist that acts on the GABA-A receptor complex. Unlike benzodiazepine agonists which enhance the inhibitory effects of GABA, DMCM attenuates GABAergic neurotransmission, leading to anxiogenic (anxiety-producing) and pro-convulsant effects.[1] This technical guide provides a comprehensive overview of the role of DMCM in preclinical anxiety and seizure models, offering detailed experimental protocols, quantitative data summaries, and visual representations of its mechanism of action and experimental workflows.
Mechanism of Action: Modulation of the GABA-A Receptor
DMCM exerts its effects by binding to the benzodiazepine site on the GABA-A receptor, a ligand-gated ion channel that is the primary mediator of inhibitory neurotransmission in the central nervous system.[1][2] The binding of DMCM induces a conformational change in the receptor that reduces the affinity of GABA for its binding site and decreases the frequency of channel opening in response to GABA. This reduction in chloride ion influx leads to neuronal hyperexcitability, manifesting as increased anxiety and a lowered seizure threshold.[1]
In vitro studies have quantified the effect of DMCM on GABA-A receptor function. For example, in Xenopus laevis oocytes expressing α1β2γ2 GABA-A receptors, the concentration of GABA required to elicit a half-maximal response (EC50) is significantly increased in the presence of DMCM.[3][4][5]
GABA-A Receptor Signaling Pathway
Quantitative Data on DMCM's Effects
The following tables summarize the quantitative effects of DMCM in preclinical models.
Table 1: In Vitro Effects of DMCM on GABA-A Receptor Function
| Preparation | Ligand | Concentration (µM) | GABA EC50 (µM) | Fold Shift in GABA EC50 | Reference |
| Xenopus oocytes expressing α1β2γ2 GABA-A receptors | GABA alone | - | 41.0 ± 3.0 | - | [4] |
| GABA + Diazepam | 1 | 21.7 ± 2.7 | 0.53 | [4] | |
| GABA + DMCM | 1 | 118.3 ± 6.8 | 2.89 | [4] |
Table 2: Representative Anxiogenic Effects of DMCM in Rodent Models
| Animal Model | Species | DMCM Dose (mg/kg, i.p.) | Key Behavioral Endpoint | % Change from Vehicle |
| Elevated Plus Maze | Mouse | 0.25 - 1.0 | Time in Open Arms | ↓ 30-60% |
| Open Arm Entries | ↓ 40-70% | |||
| Light-Dark Box | Mouse | 0.5 - 2.0 | Time in Light Compartment | ↓ 50-80% |
| Transitions between Compartments | ↓ 30-50% |
Note: The data in Table 2 is representative of the expected anxiogenic effects of DMCM and is compiled for illustrative purposes based on the known pharmacological profile of the compound. Actual values may vary between studies.
Table 3: Representative Pro-Convulsant Effects of DMCM in Rodent Models
| Seizure Model | Species | DMCM Dose (mg/kg, i.p.) | Key Seizure Endpoint | % Change from Vehicle |
| Pentylenetetrazol (PTZ)-induced Seizures | Mouse | 0.5 - 2.0 | Latency to First Seizure | ↓ 40-75% |
| Seizure Severity Score (Racine Scale) | ↑ 50-100% | |||
| Mortality Rate | ↑ 20-50% |
Note: The data in Table 3 is representative of the expected pro-convulsant effects of DMCM and is compiled for illustrative purposes based on the known pharmacological profile of the compound. Actual values may vary between studies.
Experimental Protocols
Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[5][6][7] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[5][6]
Apparatus:
-
A plus-shaped maze elevated from the floor.
-
Two opposite arms are open, while the other two are enclosed by high walls.[8]
-
The maze is typically made of a non-reflective material and placed in a dimly lit room.
Procedure:
-
Acclimatize the animal to the testing room for at least 30-60 minutes before the test.
-
Administer DMCM or vehicle intraperitoneally (i.p.) at a predetermined time before the test (e.g., 30 minutes).
-
Gently place the animal in the center of the maze, facing one of the open arms.[9]
-
Allow the animal to explore the maze for a 5-minute period.[8][9]
-
Record the session using a video camera mounted above the maze.
-
After the test, return the animal to its home cage.
-
Clean the maze thoroughly with 70% ethanol between trials to remove any olfactory cues.[9]
Data Analysis:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
Anxiogenic compounds like DMCM are expected to decrease the time spent in and the number of entries into the open arms.
Experimental Workflow for the Elevated Plus Maze
Light-Dark Box Test
This test is also based on the innate aversion of rodents to brightly illuminated areas and their preference for dark, enclosed spaces.[10]
Apparatus:
-
A rectangular box divided into a small, dark compartment and a larger, illuminated compartment.[3][10]
-
An opening connects the two compartments, allowing the animal to move freely between them.[3]
Procedure:
-
Habituate the animal to the testing room.
-
Administer DMCM or vehicle.
-
Place the animal in the center of the illuminated compartment.[4]
-
Allow the animal to explore the apparatus for a 5-10 minute period.
-
Record the session with a video camera.
-
Clean the apparatus between trials.
Data Analysis:
-
Time spent in the light and dark compartments.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
Anxiogenic compounds like DMCM are expected to decrease the time spent in the light compartment and the number of transitions.
Pentylenetetrazol (PTZ)-Induced Seizure Model
PTZ is a GABA-A receptor antagonist that, at convulsive doses, induces seizures in rodents.[8] This model is used to screen for pro-convulsant and anti-convulsant compounds.
Procedure:
-
Habituate the animal to the observation chamber.
-
Administer DMCM or vehicle.
-
After a set pre-treatment time, administer a sub-threshold or threshold dose of PTZ (e.g., 35-60 mg/kg, i.p.).
-
Immediately place the animal in an observation chamber and record its behavior for at least 30 minutes.
-
Score the seizure severity using a standardized scale (e.g., the Racine scale).
Data Analysis:
-
Latency to the first myoclonic jerk and generalized tonic-clonic seizure.
-
Maximum seizure score.
-
Duration of seizures.
-
Incidence of mortality.
Pro-convulsant compounds like DMCM are expected to decrease the latency to seizures, increase seizure severity, and potentially increase mortality.
Experimental Workflow for the PTZ Seizure Model
Conclusion
DMCM serves as a critical pharmacological tool for investigating the neurobiological basis of anxiety and epilepsy. Its well-characterized mechanism as a GABA-A receptor inverse agonist makes it a reliable agent for inducing anxiogenic-like behaviors and potentiating seizures in preclinical models. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to study the effects of novel therapeutic agents on GABAergic pathways and to further elucidate the complex interplay between GABAergic inhibition and neuropsychiatric and neurological disorders. The consistent and reproducible effects of DMCM make it an invaluable positive control for studies aiming to identify new anxiolytic and anticonvulsant drugs.
References
- 1. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 2. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [bio-protocol.org]
- 3. mmpc.org [mmpc.org]
- 4. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 9. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. maze.conductscience.com [maze.conductscience.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to DMCM Hydrochloride: A Benzodiazepine Site Inverse Agonist
Abstract
Methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate (DMCM) hydrochloride is a potent and well-characterized ligand of the benzodiazepine (BZD) binding site on the γ-aminobutyric acid type A (GABAA) receptor. Unlike classical benzodiazepines which act as positive allosteric modulators (agonists), DMCM functions as a negative allosteric modulator, or inverse agonist. By binding to the BZD site, DMCM reduces the efficacy of GABA, decreasing the flow of chloride ions through the receptor's channel and leading to a state of increased neuronal excitability.[1][2] This activity confers proconvulsant and anxiogenic properties, making DMCM an invaluable tool in neuroscience research to probe the function of the GABAergic system and to screen for novel anxiolytic and anticonvulsant therapeutics.[3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways.
Core Properties and Mechanism of Action
DMCM is a compound from the β-carboline family.[4] Its primary molecular target is the GABAA receptor, a pentameric ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.[2][5]
-
Binding Site : DMCM binds to the allosteric benzodiazepine site, located at the interface between the α and γ subunits of the GABAA receptor.[6]
-
Inverse Agonism : Upon binding, DMCM induces a conformational change in the receptor that is opposite to that caused by agonists like diazepam. This change reduces the receptor's affinity for GABA and/or decreases the efficiency of channel gating upon GABA binding.[1][2]
-
Functional Outcome : The primary consequence of DMCM's action is a reduction in the frequency of chloride channel opening in response to GABA. This leads to a diminished influx of chloride ions (Cl⁻), making the neuron less hyperpolarized and thus more susceptible to depolarization and firing an action potential.[2][7] This contrasts with BZD agonists, which enhance Cl⁻ influx and promote neuronal inhibition.[2]
Quantitative Pharmacological Data
The interaction of DMCM with the GABAA receptor has been quantified through various assays. The data presented below are critical for designing and interpreting experiments.
Table 1: Radioligand Binding Affinity
This table summarizes the binding affinity of DMCM for different GABAA receptor subtypes. Data were obtained from competitive binding assays using radiolabeled ligands.
| Radioligand | Preparation | Receptor Subtype(s) | Affinity Constant | Reference |
| [³H]DMCM | Rat Hippocampus & Cortex Membranes | Mixed (High-Affinity Site) | KD = 0.5-0.8 nM | [8] |
| [³H]DMCM | Rat Hippocampus & Cortex Membranes | Mixed (Low-Affinity Site) | KD = 3-6 nM | [8] |
| Not Specified | Human Recombinant GABAA αxβ3γ2 | α1 | Ki = 10 nM | |
| Not Specified | Human Recombinant GABAA αxβ3γ2 | α2 | Ki = 13 nM | |
| Not Specified | Human Recombinant GABAA αxβ3γ2 | α3 | Ki = 7.5 nM | |
| Not Specified | Human Recombinant GABAA αxβ3γ2 | α5 | Ki = 2.2 nM |
Table 2: Functional Activity and In Vivo Dosage
This table details the functional effects of DMCM observed in electrophysiological and behavioral studies.
| Assay Type | System | Effect | Concentration / Dose | Reference |
| Patch-Clamp Electrophysiology | Cryo-EM Construct | Inhibition of GABA response | 1 µM | [1][9] |
| Patch-Clamp Electrophysiology | Cryo-EM Construct | Potentiation of GABA response | 10 µM | [1][9] |
| Fear-Induced Analgesia | Rat | Suppression of formalin response | 0.25-1.0 mg/kg (i.p.) | [10] |
| Active Avoidance Test | Rat | Memory enhancement | 0.1 mg/kg (i.p.) | |
| Forced Swim Test | Rat | Antidepressant-like effect | 0.1 mg/kg (i.p.) |
Signaling Pathways and Experimental Workflows
Visual representations are essential for understanding the complex interactions and processes involved in studying DMCM. The following diagrams were generated using the Graphviz DOT language.
Diagram 1: DMCM Signaling at the GABAA Receptor
Caption: Mechanism of DMCM as a negative allosteric modulator.
Diagram 2: Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Diagram 3: Workflow for Whole-Cell Patch-Clamp Electrophysiology
References
- 1. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GABAA receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 3. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DMCM - Wikipedia [en.wikipedia.org]
- 5. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. What are GABA receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 8. Binding of [3H]DMCM, a convulsive benzodiazepine ligand, to rat brain membranes: preliminary studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
The Dichotomous Effects of DMCM Hydrochloride on GABAA Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM) hydrochloride is a high-affinity ligand for the benzodiazepine (BZD) binding site on the γ-aminobutyric acid type A (GABAA) receptor.[1] It is classically categorized as a negative allosteric modulator (NAM) or inverse agonist, known for its potent convulsant and anxiogenic properties.[2] This technical guide provides an in-depth analysis of the effects of DMCM on various GABAA receptor subtypes, presenting quantitative binding and efficacy data, detailed experimental methodologies, and visual representations of key pathways and workflows.
The GABAA receptor is a pentameric ligand-gated ion channel, primarily permeable to chloride ions (Cl⁻), and is the principal mediator of fast inhibitory neurotransmission in the central nervous system.[3][4] The receptor's vast heterogeneity, arising from the combination of 19 different subunits (e.g., α1–6, β1–3, γ1–3), results in a multitude of subtypes with distinct pharmacological properties.[4] DMCM's interaction with these subtypes is complex; while it primarily acts to decrease the GABA-gated chloride current, its effects can be biphasic and subtype-dependent, exhibiting a less-described agonistic profile at higher concentrations.[2][5] Understanding this nuanced pharmacology is critical for researchers developing subtype-selective modulators for therapeutic applications.
Quantitative Data on DMCM-GABAA Receptor Interaction
The following tables summarize the binding affinity and functional efficacy of DMCM at various recombinant GABAA receptor subtypes.
Table 1: Binding Affinity of DMCM for Human GABAA Receptor Subtypes
This table presents the inhibition constant (Ki) values of DMCM at different receptor subtypes, indicating its binding affinity. Lower Ki values signify higher affinity.
| Receptor Subtype | Ki (nM) | Radioligand Used | Cell System | Reference |
| α1β3γ2 | ~3 (relative affinity) | [3H]Ro15-1788 | Ltk cells | [6] |
| α2β3γ2 | Data not available | - | - | |
| α3β3γ2 | Data not available | - | - | |
| α5β3γ2 | ~1 (relative affinity) | [3H]Ro15-1788 | Ltk cells | [6] |
Note: Data indicates an approximately 3-fold higher affinity for α5-containing receptors over α1-containing receptors.
Table 2: Functional Efficacy of DMCM at Recombinant GABAA Receptor Subtypes
This table outlines the functional effects of DMCM, primarily its negative allosteric modulation (inhibition) of GABA-activated currents.
| Receptor Subtype | DMCM Concentration | Effect on GABA-evoked Current | Experimental System | Reference |
| α1β2γ2S | Low (< 0.5 µM) | Inhibition (Negative Modulation) | HEK cells | [7] |
| α1β2γ2S | High (> 10 µM) | Potentiation (Positive Modulation) | Cryo-EM construct | [2] |
| α1β1γ2S | Not specified | No potentiation | Xenopus oocytes | [7] |
| α1β1 | Not specified | Inhibition | Xenopus oocytes | [7] |
Note: DMCM exhibits a biphasic effect, acting as a negative modulator at low concentrations and a positive modulator at higher concentrations, particularly in the presence of a BZD antagonist like flumazenil.[2]
Signaling Pathways and Logical Relationships
GABAA Receptor Signaling and DMCM Modulation
The binding of GABA to its receptor opens a central chloride channel. In most mature neurons, this leads to an influx of Cl⁻, hyperpolarization of the cell membrane, and subsequent neuronal inhibition. DMCM, by binding to the benzodiazepine site, allosterically modulates this process, reducing the channel's opening probability in response to GABA and thereby decreasing the inhibitory current.
Spectrum of Activity at the Benzodiazepine Site
Ligands that bind to the benzodiazepine site can be classified based on their effect on the GABA-gated chloride current. This spectrum ranges from positive allosteric modulators (agonists) that enhance the current to negative allosteric modulators (inverse agonists) that reduce it.
Experimental Protocols
Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is used to functionally characterize the effect of DMCM on GABAA receptors expressed in Xenopus laevis oocytes.
1. Oocyte Preparation and cRNA Injection:
-
Harvest stage V-VI oocytes from an anesthetized female Xenopus laevis.
-
Defolliculate the oocytes by incubation in a collagenase solution.
-
Prepare cRNA for the desired GABAA receptor subunits (e.g., α1, β2, γ2) via in vitro transcription from linearized cDNA vectors.
-
Inject approximately 50 nl of the cRNA mixture into each oocyte.
-
Incubate the injected oocytes at 16-18°C for 2-5 days in ND96 buffer to allow for receptor expression.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) filled with 3 M KCl (resistance of 0.5-2.0 MΩ).
-
Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.
-
Apply GABA at a concentration that elicits a submaximal response (e.g., EC10-EC20) to establish a baseline current.
-
Co-apply GABA with varying concentrations of DMCM hydrochloride to measure its modulatory effect.
-
Record the resulting chloride currents using a dedicated TEVC amplifier. Data is acquired and analyzed to determine parameters like IC50 (for inhibition) or EC50 (for potentiation) and the percentage of modulation.
Protocol 2: Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of DMCM for specific GABAA receptor subtypes expressed in a cell line (e.g., HEK-293).
1. Cell Culture and Transfection:
-
Culture human embryonic kidney (HEK-293) cells in appropriate media.
-
Transiently transfect the cells with plasmids encoding the desired GABAA receptor subunits using a suitable transfection reagent.
-
Allow 24-48 hours for receptor expression.
2. Membrane Preparation:
-
Harvest the transfected cells and homogenize them in an ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet multiple times with buffer to remove endogenous GABA.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
3. Competition Binding Assay:
-
In a multi-well plate, combine the cell membrane preparation with a fixed concentration of a suitable radioligand that targets the BZD site (e.g., [3H]Ro 15-1788 or [3H]Flumazenil).
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.
-
To determine non-specific binding, use a saturating concentration of a known BZD site ligand (e.g., diazepam) in a separate set of wells.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.
Conclusion
This compound remains a critical pharmacological tool for probing the function of the GABAA receptor's benzodiazepine site. Its profile as a potent negative allosteric modulator, particularly at α5-containing subtypes, underscores the potential for developing subtype-selective inverse agonists for cognitive enhancement or other therapeutic indications. However, its complex biphasic effects, transitioning to a positive modulator at higher concentrations, highlight the intricate nature of allosteric modulation at this receptor. The methodologies and data presented in this guide provide a comprehensive framework for researchers investigating the nuanced interactions between ligands like DMCM and the diverse family of GABAA receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. Proton modulation of recombinant GABAA receptors: influence of GABA concentration and the β subunit TM2–TM3 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single channel properties of recombinant GABAA receptors containing gamma 2 or delta subtypes expressed with alpha 1 and beta 3 subtypes in mouse L929 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THE ROLE OF α1 AND α5 SUBUNIT-CONTAINING GABAA RECEPTORS IN MOTOR IMPAIRMENT INDUCED BY BENZODIAZEPINES IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Subunit-selective modulation of GABAA receptors by the non-steroidal anti-inflammatory agent, mefenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DMCM Hydrochloride for Studying Fear Conditioning and Memory
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM) hydrochloride is a potent benzodiazepine inverse agonist.[1][2][3] Unlike benzodiazepine agonists (e.g., diazepam) which enhance the effect of gamma-aminobutyric acid (GABA) at the GABA-A receptor, inverse agonists bind to the same site but produce the opposite effect, reducing GABAergic inhibition.[2][4] This unique pharmacological profile makes DMCM an invaluable tool for researchers studying the neurobiological underpinnings of anxiety, fear, learning, and memory. By attenuating GABA's inhibitory action, DMCM can induce states of heightened arousal, anxiety, and even seizures at higher doses, providing a model to investigate the mechanisms of fear and the consolidation of fear memories.[2][5]
This technical guide provides a comprehensive overview of DMCM hydrochloride, its mechanism of action, its application in fear conditioning and memory research, detailed experimental protocols, and quantitative data to aid in experimental design and interpretation.
Mechanism of Action
DMCM exerts its effects by allosterically modulating the GABA-A receptor, a ligand-gated ion channel that is the primary mediator of fast synaptic inhibition in the central nervous system.
Signaling Pathway of DMCM at the GABA-A Receptor
DMCM binds to the benzodiazepine site on the GABA-A receptor complex. This binding event induces a conformational change in the receptor that decreases the affinity of GABA for its binding site and reduces the efficiency of GABA-mediated chloride ion influx. The resulting decrease in neuronal inhibition leads to a state of hyperexcitability in the affected neural circuits.
DMCM's mechanism of action at the GABA-A receptor.
Application in Fear Conditioning and Memory Research
DMCM's ability to modulate neuronal excitability makes it a powerful tool for investigating the processes of fear acquisition, consolidation, and retrieval.
-
Fear Acquisition: By inducing a state of heightened arousal and anxiety, DMCM can be used as an unconditioned stimulus (US) in fear conditioning paradigms.[2] This allows for the study of fear learning in the absence of external aversive stimuli like foot shocks.
-
Memory Consolidation: Administering DMCM after a learning event can modulate the consolidation of that memory. Its effects can be complex, with some studies showing impairment of learning, potentially by altering the affective impact of the unconditioned stimulus.[1] Conversely, other research suggests that under certain conditions, benzodiazepine inverse agonists can have memory-enhancing effects.[3]
-
Anxiety Models: The anxiogenic properties of DMCM are well-documented, making it a useful pharmacological agent for inducing anxiety-like behaviors in animal models.[1] This is crucial for screening potential anxiolytic drugs and for studying the neural circuits of anxiety.
Quantitative Data
The following tables summarize quantitative data from various studies on the effects of DMCM.
Table 1: Dose-Response Effects of DMCM on Fear Conditioning and Nociception in Rats
| Dosage (mg/kg) | Effect on Pavlovian Fear Conditioning (Freezing) | Effect on Nociception (Vocalization to Shock) | Reference |
| 0.015 | No significant effect | Inhibition | [1] |
| 0.06 | Undermined learning | Inhibition | [1] |
| 0.25 | Undermined learning | Inhibition | [1] |
Table 2: Dose-Dependent Effects of DMCM as an Unconditional Stimulus in Rats
| Dosage (mg/kg) | Effect on Analgesia (Suppression of response to formalin) | Other Fear-like Responses | Reference |
| 0.25 | Suppression | Defecation and urination | [2] |
| 1.0 | Dose-dependent suppression | Defecation and urination | [2] |
Table 3: Effects of DMCM on Active Avoidance and Depression-Like Behavior in Rats
| Dosage (mg/kg) | Effect on Active Avoidance Retrieval | Effect on Immobility Time (Forced Swim Test) | Reference |
| 0.05 - 1.0 | Promnesic effects in an inverted U-shape manner | - | [3] |
| 0.1 | Facilitated avoidance | Significantly decreased | [3] |
Table 4: Effect of DMCM on GABA-A Receptor Function
| Compound | Concentration | Effect on GABA EC50 | Reference |
| DMCM | 1 µM | Increased EC50 from 41.0 µM to 118.3 µM | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are key experimental protocols involving DMCM.
Protocol 1: Pavlovian Fear Conditioning with DMCM as a Pharmacological Stressor
Objective: To assess the effect of DMCM on the consolidation of contextual fear memory.
Animals: Male Sprague-Dawley rats.
Materials:
-
This compound
-
Saline solution (vehicle)
-
Fear conditioning apparatus (context)
-
Software for recording and analyzing freezing behavior
Procedure:
-
Habituation: Handle the rats for several days leading up to the experiment.
-
Drug Administration: Administer DMCM (0.015, 0.06, or 0.25 mg/kg, intraperitoneally) or vehicle 30 minutes before conditioning.[1]
-
Conditioning: Place the rat in the conditioning context. Deliver an aversive unconditioned stimulus (e.g., foot shock) paired with the context.[1]
-
Testing: 24 hours later, place the rat back into the same context without the US and measure the percentage of time spent freezing for a set duration (e.g., 5-8 minutes).[1]
Workflow for Pavlovian fear conditioning with DMCM.
Protocol 2: Active Avoidance Task to Assess Memory Retrieval
Objective: To evaluate the effect of DMCM on the retrieval of active avoidance memory.
Animals: Male Wistar rats.
Materials:
-
This compound
-
Saline solution (vehicle)
-
Two-way shuttle box for active avoidance
Procedure:
-
Acquisition Training: Train the rats in the active avoidance task where they learn to avoid an aversive stimulus (e.g., foot shock) by moving to the other compartment of the shuttle box upon presentation of a conditioned stimulus (e.g., a light or tone).
-
Drug Administration: On the test day, administer DMCM (0.05 - 1.0 mg/kg, i.p.) or vehicle 30 minutes before the retention test.[3]
-
Retention Test: Place the rat in the shuttle box and present the conditioned stimulus. Record the latency to avoid the aversive stimulus and the number of successful avoidances.
Workflow for active avoidance memory testing with DMCM.
Conclusion
This compound is a versatile and potent pharmacological tool for probing the neural circuits of fear, anxiety, and memory. Its well-characterized mechanism of action as a benzodiazepine inverse agonist allows for the targeted modulation of GABAergic neurotransmission. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute rigorous studies aimed at understanding the complex interplay between inhibition, fear, and memory. As with any potent psychoactive compound, careful consideration of dosage and experimental design is paramount to obtaining interpretable and meaningful results.
References
- 1. Pain and negative affect: evidence the inverse benzodiazepine agonist DMCM inhibits pain and learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The benzodiazepine inverse agonist DMCM as an unconditional stimulus for fear-induced analgesia: implications for the role of GABAA receptors in fear-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DMCM, a benzodiazepine site inverse agonist, improves active avoidance and motivation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The interaction of the beta-carboline derivative DMCM with inhibitory amino acid responses on cultured mouse neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DMCM: a potent convulsive benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 7. researchgate.net [researchgate.net]
Long-Term Neurological Consequences of Repeated DMCM Exposure in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl-6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM) is a potent benzodiazepine receptor inverse agonist known for its convulsant and anxiogenic properties. While acute effects are well-documented, the long-term neurological consequences of repeated exposure in animal models remain an area of limited direct investigation. This technical guide synthesizes the available preclinical data on DMCM and related β-carboline inverse agonists to provide a comprehensive overview of the potential long-term effects on the central nervous system. The focus is on adaptive changes in the GABAergic system, potential impacts on neuroplasticity, and behavioral sequelae. This document aims to serve as a foundational resource for researchers designing future studies to elucidate the chronic neurobiological impact of DMCM and other GABA-A receptor inverse agonists.
Introduction
DMCM acts as a negative allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. By binding to the benzodiazepine site, DMCM reduces GABA-activated chloride ion flux, leading to neuronal hyperexcitability. This mechanism underlies its proconvulsant and anxiogenic effects observed in animal models. Understanding the long-term neurological effects of repeated DMCM exposure is crucial for several reasons: 1) to model chronic anxiety and stress disorders, 2) to investigate the neurobiology of seizure disorders like epilepsy, and 3) to assess the potential for lasting neuroadaptations that could inform the development of novel therapeutics targeting the GABAergic system. This guide will detail the known long-term changes at the molecular, cellular, and behavioral levels based on available animal studies.
Molecular and Cellular Effects of Repeated Inverse Agonist Exposure
Chronic administration of benzodiazepine inverse agonists, including β-carbolines like DMCM and FG 7142, induces significant neuroadaptations primarily within the GABAergic system. These changes suggest a homeostatic response to the persistent reduction in GABAergic inhibition.
Alterations in GABA-A Receptor Function and Expression
Repeated exposure to inverse agonists appears to shift the functional "set-point" of the GABA-A receptor complex.
-
Enhanced Inverse Agonist Sensitivity: Chronic treatment with the β-carboline inverse agonist FG 7142 has been shown to lead to "chemical kindling," a phenomenon characterized by a progressive decrease in the convulsive threshold to the drug. This suggests a heightened sensitivity of the neural circuitry to the effects of the inverse agonist with repeated exposure.[1]
-
Altered GABAergic Modulation: Studies on rats trained to discriminate DMCM from saline revealed that repeated treatment enhanced the ability of GABA to reduce [3H]-DMCM binding to cortical neurons.[2] This suggests a potential allosteric modification of the GABA-A receptor complex, making it more sensitive to GABA's modulatory effects in the presence of the inverse agonist.[2]
-
Decreased GABA Agonist Efficacy: Following chronic treatment with FG 7142, the effects of GABA receptor agonists were found to be decreased.[1] This indicates a state of functional GABAergic subsensitivity, potentially contributing to a pro-convulsant and anxiogenic state.
Potential for Neuronal Remodeling and Neurogenesis
While direct studies on DMCM and long-term structural changes are lacking, the known role of GABAergic signaling in neuronal plasticity and development allows for informed hypotheses. GABAergic signaling is a critical regulator of adult neurogenesis and the integration of new neurons into existing circuits. A chronic state of reduced GABAergic inhibition, as induced by repeated DMCM exposure, could theoretically disrupt these processes. Further research is warranted to investigate the long-term effects of DMCM on hippocampal and subventricular zone neurogenesis.
Behavioral Consequences of Chronic DMCM Exposure
The long-term molecular and cellular changes induced by repeated DMCM administration are expected to manifest in persistent behavioral alterations.
Anxiety and Seizure Susceptibility
The primary behavioral phenotype associated with chronic inverse agonist exposure is a potentiation of anxiety-like behaviors and a lowered seizure threshold.
-
Kindling and Seizure Development: As previously mentioned, chronic administration of FG 7142 can lead to chemical kindling.[1] Similarly, in drug discrimination studies with DMCM, convulsions were observed to develop with continued training, indicating a sensitization to its convulsant effects.[2]
-
Models of Chronic Anxiety: Animal models of chronic anxiety have been developed through perinatal exposure to benzodiazepine receptor modulators, leading to lasting changes in brain benzodiazepine receptor density and anxiety-like behaviors in adulthood.[3] While a different experimental paradigm, this highlights the potential for long-lasting behavioral phenotypes resulting from developmental alterations in the GABAergic system.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies involving repeated administration of DMCM and the related β-carboline inverse agonist, FG 7142.
| Compound | Animal Model | Treatment Regimen | Key Neurological Finding | Quantitative Change | Reference |
| DMCM | Rats | Drug discrimination training (0.4-0.7 mg/kg) | Enhanced GABAergic modulation of [3H]-DMCM binding | Statistically significant enhancement of GABA's ability to reduce [3H]-DMCM binding | [2] |
| FG 7142 | Rodents | Chronic administration | Decreased convulsive threshold (chemical kindling) | Progressive decrease in the dose required to induce convulsions | [1] |
| FG 7142 | Rodents | Chronic administration | Decreased efficacy of GABA agonists | Significant reduction in the pharmacological effects of GABA agonists | [1] |
| Behavioral Outcome | Compound | Animal Model | Treatment Regimen | Key Behavioral Finding | Quantitative Change | Reference |
| Seizure Susceptibility | DMCM | Rats | Drug discrimination training (0.4-0.7 mg/kg) | Development of convulsions with repeated administration | Increased incidence of convulsions over the training period | [2] |
| Seizure Susceptibility | FG 7142 | Rodents | Chronic administration | Chemical kindling | Progressive decrease in seizure threshold | [1] |
Experimental Protocols
Detailed experimental protocols for long-term DMCM administration are not extensively published. However, based on related studies, a general framework can be proposed.
Chronic DMCM Administration for Behavioral and Neurochemical Analysis
-
Animals: Male Sprague-Dawley rats (250-300g at the start of the experiment).
-
Housing: Standard laboratory conditions with a 12:12 hour light:dark cycle and ad libitum access to food and water.
-
Drug Preparation: DMCM is dissolved in a minimal volume of glacial acetic acid and then brought to the final volume with saline. The final pH should be adjusted to approximately 4.5-5.0 with NaOH.
-
Administration: Daily intraperitoneal (i.p.) injections of DMCM (e.g., 0.5 - 1.0 mg/kg) or vehicle for a period of 14 to 28 days. The dose should be carefully titrated to avoid acute convulsive effects.
-
Behavioral Testing: A battery of anxiety-related behavioral tests (e.g., elevated plus maze, open field test, light-dark box) should be conducted at baseline and at various time points after the cessation of chronic treatment (e.g., 24 hours, 1 week, 4 weeks) to assess long-lasting behavioral changes.
-
Neurochemical Analysis: Following the final behavioral test, animals are euthanized, and brain tissue is collected. Brain regions of interest (e.g., hippocampus, amygdala, prefrontal cortex) are dissected for neurochemical analyses, such as receptor binding assays ([3H]-flumazenil for benzodiazepine sites), Western blotting for GABA-A receptor subunit expression, or immunohistochemistry for markers of neuronal activity or plasticity (e.g., c-Fos, BDNF).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway affected by DMCM and a general experimental workflow for investigating its long-term effects.
DMCM's Action on the GABA-A Receptor Signaling Pathway
Caption: DMCM's inhibitory action on the GABA-A receptor signaling pathway.
Experimental Workflow for Investigating Long-Term DMCM Effects
Caption: A generalized experimental workflow for studying chronic DMCM effects.
Conclusion and Future Directions
The available evidence, though sparse for DMCM specifically, strongly suggests that repeated exposure to benzodiazepine receptor inverse agonists leads to significant and lasting neuroadaptations in the GABAergic system. These changes appear to promote a state of heightened neuronal excitability, manifesting as increased anxiety and a lowered seizure threshold. The shift in the functional set-point of the GABA-A receptor is a key molecular event underlying these long-term effects.
Future research should focus on a more detailed characterization of the long-term neurological consequences of repeated DMCM exposure. Key areas for investigation include:
-
Synaptic Plasticity: Investigating the effects of chronic DMCM on long-term potentiation (LTP) and long-term depression (LTD) in brain regions such as the hippocampus and amygdala.
-
Neurogenesis: Quantifying the impact of repeated DMCM administration on the proliferation, differentiation, and survival of new neurons in adult neurogenic niches.
-
Gene Expression: Utilizing transcriptomic approaches to identify the molecular pathways that are altered by chronic inverse agonist exposure.
-
Receptor Subunit Composition: Examining potential changes in the expression and assembly of different GABA-A receptor subunits, which could underlie the observed functional shifts.
A thorough understanding of the long-term neurological effects of DMCM will not only provide valuable insights into the pathophysiology of anxiety and seizure disorders but also aid in the development of more targeted and effective therapeutic strategies for these conditions.
References
- 1. Bidirectional effects of chronic treatment with agonists and inverse agonists at the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discriminative stimulus properties of methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM), an inverse agonist at benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models of chronic anxiety and "fearlessness" - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Intravenous Infusion Method for Determining DMCM Seizure Threshold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate (DMCM) is a potent proconvulsant agent belonging to the β-carboline family. It is widely used in neuroscience research to study seizure mechanisms and to evaluate the efficacy of potential anticonvulsant compounds. DMCM exerts its effects by acting as a negative allosteric modulator, or inverse agonist, at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3][4] This action reduces GABA-mediated inhibition in the central nervous system, leading to a state of hyperexcitability that can precipitate seizures.[2]
Determining the seizure threshold—the minimum dose of a substance required to induce a seizure—is a fundamental technique in pharmacology and toxicology. The timed intravenous (IV) infusion method offers a precise and reliable means of establishing this threshold. By administering the convulsant agent at a constant rate, this method allows for the accurate calculation of the dose that elicits specific seizure endpoints.
These application notes provide a comprehensive, though representative, protocol for determining the DMCM seizure threshold in rodents using the intravenous infusion method. While this technique is well-established for other chemoconvulsants like pentylenetetrazol (PTZ), specific published protocols for DMCM infusion are less common. Therefore, the following methodology is adapted from standard IV infusion paradigms and incorporates DMCM-specific data on solubility and dosage.[2]
Mechanism of Action: DMCM at the GABA-A Receptor
The GABA-A receptor is a ligand-gated ion channel that plays a crucial role in mediating fast synaptic inhibition in the brain. Upon binding of the neurotransmitter GABA, the receptor's intrinsic chloride (Cl⁻) channel opens, allowing Cl⁻ ions to flow into the neuron. This influx of negative ions hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus inhibiting neuronal activity.
DMCM binds to the benzodiazepine site, a distinct allosteric modulatory site on the GABA-A receptor complex. Unlike classic benzodiazepines (e.g., diazepam), which are positive allosteric modulators that enhance the effect of GABA, DMCM acts as a negative allosteric modulator. It decreases the frequency of the chloride channel opening in response to GABA.[2] This reduction in inhibitory signaling shifts the balance towards excitation, lowering the seizure threshold.
References
- 1. DMCM: a potent convulsive benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ontogenic profile of seizures evoked by the beta-carboline DMCM (methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ontogenic profile of seizures evoked by the beta-carboline DMCM (methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DMCM - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Screening Novel Anticonvulsant Drugs Using DMCM Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate (DMCM) hydrochloride is a potent chemoconvulsant that acts as a negative allosteric modulator, or inverse agonist, at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3][4] By binding to this site, DMCM reduces the influx of chloride ions through the GABA-A receptor channel, thereby decreasing the inhibitory effect of GABA.[1] This reduction in GABAergic inhibition leads to neuronal hyperexcitability and can induce seizures.[1][5] Due to its specific mechanism of action targeting the GABAergic system, DMCM hydrochloride serves as a valuable pharmacological tool for inducing seizures in preclinical animal models, making it particularly useful for the screening and characterization of novel anticonvulsant drug candidates. These application notes provide detailed protocols for utilizing DMCM in both in vivo and in vitro screening paradigms.
Mechanism of Action: Modulation of the GABA-A Receptor
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[6][7][8] Its binding to the GABA-A receptor, a ligand-gated ion channel, opens a chloride channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing.[6][9] The GABA-A receptor complex contains multiple allosteric modulatory sites, including the benzodiazepine binding site.[2] While benzodiazepine agonists (like diazepam) enhance the effect of GABA, leading to increased inhibition and anticonvulsant effects, inverse agonists like DMCM have the opposite effect.[10][11] DMCM decreases the frequency of channel openings, thereby impairing GABA-mediated inhibition and promoting a proconvulsant state.[1][5]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies using DMCM to induce seizures and the efficacy of various anticonvulsant drugs in this model.
Table 1: Convulsant Dose of DMCM in Rodents
| Species | Age | Seizure Type | CD50 (mg/kg) | Route of Administration | Reference |
| Rat | P7 | Myoclonic | ~0.1 | Not Specified | [1] |
| Rat | P7 | Complex Partial | ~0.4 | Not Specified | [1] |
| Rat | P7 | Tonic-Clonic | ~1.0 | Not Specified | [1] |
| Rat | P10 | Myoclonic | <0.1 | Not Specified | [1] |
| Rat | P10 | Complex Partial | ~0.2 | Not Specified | [1] |
| Rat | P10 | Tonic-Clonic | ~0.6 | Not Specified | [1] |
| Mouse | Adult | Clonic | 1.3 | IP | [12] |
CD50: Median Convulsant Dose P: Postnatal Day
Table 2: Efficacy of Anticonvulsant Drugs Against DMCM-Induced Seizures
| Anticonvulsant | Species/Age | Effective Dose (mg/kg) | Protection Against | Route of Administration | Reference |
| Levetiracetam | Rat (P10) | ≥ 10 | DMCM-induced seizures | Not Specified | [13] |
| Tiagabine | Rat (P10) | ≥ 1 | DMCM-induced seizures | Not Specified | [13] |
| Phenobarbital | Rat (P10) | ≥ 5 | DMCM-induced seizures | Not Specified | [13] |
| Valproate | Mouse | 60 | DMCM-induced seizures | IP | [5] |
| Diazepam | Mouse | Not Specified | DMCM-induced seizures | Not Specified | [5] |
| MK-801 | Mouse | Not Specified | Increased seizure threshold | Not Specified | [14] |
IP: Intraperitoneal
Experimental Protocols
Protocol 1: In Vivo Anticonvulsant Screening in Rodents
This protocol details a standard procedure for evaluating the efficacy of a test compound against DMCM-induced seizures in rodents.
Materials:
-
This compound
-
Saline (0.9% NaCl)
-
Vehicle for test compound
-
Test compound
-
Rodents (e.g., Sprague-Dawley rats, Swiss Webster mice)
-
Syringes and needles for administration
-
Observation chambers
-
Timer
Procedure:
-
Animal Preparation:
-
Acclimate animals to the housing facility for at least one week before the experiment.
-
On the day of the experiment, weigh each animal and randomly assign them to treatment groups (vehicle, positive control, and various doses of the test compound).
-
-
Drug Administration:
-
Dissolve the test compound and positive control in their respective vehicles.
-
Administer the test compound or positive control via the desired route (e.g., intraperitoneal, oral).
-
Administer the vehicle to the control group.
-
Allow for a pretreatment period (typically 30-60 minutes, depending on the pharmacokinetic profile of the test compound).
-
-
Induction of Seizures:
-
Prepare a fresh solution of this compound in saline. A small amount of acid (e.g., 1N HCl) may be needed to fully dissolve the DMCM before dilution with saline.[1]
-
Administer a predetermined convulsant dose of DMCM (e.g., 0.2-0.4 mg/kg for partial seizures in neonatal rats) via intraperitoneal injection.[1][3]
-
-
Observation and Scoring:
-
Immediately after DMCM administration, place each animal in an individual observation chamber.
-
Observe the animals continuously for a set period (e.g., 30 minutes).
-
Record the latency to the first seizure and the type and severity of seizures. A common scoring system is the Racine scale for limbic seizures.
-
The percentage of animals protected from seizures in each group is a key endpoint.
-
-
Data Analysis:
-
Compare the incidence of seizures, seizure severity scores, and latency to seizure onset between the treatment groups and the vehicle control group.
-
Statistical analysis (e.g., Fisher's exact test for seizure incidence, ANOVA or Kruskal-Wallis test for seizure scores and latencies) should be performed to determine the significance of the results.
-
Protocol 2: In Vitro Electrophysiological Screening in Brain Slices
This protocol describes how to assess the ability of a test compound to counteract the effects of DMCM on GABAergic neurotransmission using whole-cell patch-clamp recordings from neurons in acute brain slices.
Materials:
-
Brain slicing vibratome
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber and perfusion system
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes
-
This compound
-
Test compound
-
GABA-A receptor agonist (e.g., muscimol)
Procedure:
-
Brain Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., a young rat).
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Cut acute brain slices (e.g., 300 µm thick) containing the region of interest (e.g., hippocampus, cortex) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a brain slice to the recording chamber and perfuse with oxygenated aCSF.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Record baseline GABAergic activity, such as spontaneous inhibitory postsynaptic currents (sIPSCs) or currents evoked by a GABA-A receptor agonist.
-
-
Application of DMCM and Test Compound:
-
Bath-apply DMCM at a concentration known to reduce GABA-A receptor-mediated currents (e.g., 1-10 µM).[1]
-
Observe and quantify the reduction in the amplitude and/or frequency of sIPSCs or the evoked GABAergic current.
-
Co-apply the test compound with DMCM.
-
Record any reversal or attenuation of the DMCM-induced reduction in GABAergic inhibition.
-
-
Data Analysis:
-
Measure the amplitude and frequency of sIPSCs or the peak amplitude of evoked currents in the baseline, DMCM, and DMCM + test compound conditions.
-
Calculate the percentage of inhibition by DMCM and the percentage of recovery by the test compound.
-
Perform statistical analysis to determine if the test compound significantly reverses the effect of DMCM.
-
This compound is a selective and potent tool for investigating the GABAergic system and screening for novel anticonvulsant drugs. Its utility in reliably inducing seizures, particularly those with a forebrain origin, makes it a valuable model for conditions like temporal lobe epilepsy.[1][3] The protocols provided herein offer a framework for utilizing DMCM in both in vivo and in vitro settings to identify and characterize new therapeutic agents for the treatment of epilepsy.
References
- 1. Ontogenic profile of seizures evoked by the beta-carboline DMCM (methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ontogenic profile of seizures evoked by the beta-carboline DMCM (methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The benzodiazepine inverse agonist DMCM as an unconditional stimulus for fear-induced analgesia: implications for the role of GABAA receptors in fear-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DMCM: a potent convulsive benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. DMCM, a benzodiazepine site inverse agonist, improves active avoidance and motivation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The interaction of the beta-carboline derivative DMCM with inhibitory amino acid responses on cultured mouse neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bidirectional effects of beta-carbolines in reflex epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Profile of anticonvulsant action of levetiracetam, tiagabine and phenobarbital against seizures evoked by DMCM (methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of the NMDA receptor complex in DMCM-induced seizure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conditioned Taste Aversion Paradigm using DMCM Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing DMCM (Methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) hydrochloride in the conditioned taste aversion (CTA) paradigm. This document is intended to guide researchers in establishing and interpreting CTA induced by this anxiogenic compound.
Introduction
Conditioned taste aversion is a powerful behavioral paradigm used to study the mechanisms of learning and memory, particularly those related to aversive stimuli. In this paradigm, a novel taste, the conditioned stimulus (CS), is paired with an unconditioned stimulus (US) that induces a state of malaise or anxiety, leading to the subsequent avoidance of the novel taste. While agents like lithium chloride (LiCl) are traditionally used as the US to induce gastrointestinal distress, anxiogenic compounds such as DMCM hydrochloride offer a valuable alternative to investigate the role of anxiety and fear-related neural circuits in taste aversion learning.
This compound is a potent benzodiazepine receptor inverse agonist. Unlike benzodiazepine agonists which enhance the effect of GABA at the GABA-A receptor, inverse agonists bind to the same site but produce the opposite effect, leading to a decrease in GABAergic inhibition and a consequent increase in neuronal excitability. This action is known to produce anxiogenic-like effects in animal models, making DMCM a suitable US for inducing a state of anxiety that can be associated with a novel taste. The use of DMCM in CTA allows for the specific investigation of aversion learning driven by anxiety, independent of the gastrointestinal distress typically associated with other US agents.
Key Applications
-
Investigating the neurobiology of anxiety-induced taste aversion: Elucidate the neural circuits and signaling pathways that mediate the association of a taste with an anxiogenic state.
-
Screening and characterization of anxiolytic and anxiogenic compounds: Evaluate the potential of novel compounds to either induce or attenuate taste aversion as a measure of their anxiogenic or anxiolytic properties.
-
Drug discrimination studies: Utilize the aversive properties of DMCM as a discriminative stimulus to understand the subjective effects of other psychoactive compounds.
Experimental Protocols
Protocol 1: Single-Bottle Conditioned Taste Aversion with this compound
This protocol outlines the procedure for establishing a conditioned taste aversion to a novel saccharin solution in rats by pairing it with an injection of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Standard rat chow and water
-
Individual housing cages with water bottles
-
0.1% (w/v) Saccharin solution
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Vehicle for DMCM (e.g., sterile water with a small amount of Tween 80 to aid dissolution)
-
Syringes and needles for intraperitoneal (IP) injection
Procedure:
-
Habituation and Water Deprivation Schedule:
-
Individually house the rats and allow ad libitum access to food and water for 3 days to acclimatize to the new environment.
-
For the next 5 days, restrict water access to a single 30-minute period each day to establish a consistent drinking baseline. Record daily water consumption for each rat.
-
-
Conditioning Day (Day 6):
-
At the scheduled time for water access, replace the water bottle with a bottle containing the novel 0.1% saccharin solution.
-
Allow the rats to drink the saccharin solution for 30 minutes. Record the amount of saccharin solution consumed.
-
Immediately after the 30-minute access period, administer an intraperitoneal (IP) injection of this compound (0.55-0.6 mg/kg) or the vehicle (for the control group).
-
-
Recovery Day (Day 7):
-
Provide the rats with their regular water bottle for the scheduled 30-minute access period.
-
-
Test Day (Day 8):
-
Present the rats with the 0.1% saccharin solution for 30 minutes.
-
Record the amount of saccharin solution consumed.
-
Data Analysis:
Calculate the Aversion Index (AI) for each rat using the following formula:
AI = (Saccharin consumption on Test Day / (Saccharin consumption on Test Day + Saccharin consumption on Conditioning Day)) * 100
A lower AI in the DMCM-treated group compared to the vehicle-treated group indicates the formation of a conditioned taste aversion.
Protocol 2: Two-Bottle Choice Test for Conditioned Taste Aversion
This protocol provides an alternative method for assessing taste preference following conditioning.
Procedure:
-
Follow steps 1 and 2 from Protocol 1 (Habituation and Conditioning).
-
Recovery Day (Day 7):
-
Provide the rats with their regular water bottle for the scheduled 30-minute access period.
-
-
Test Day (Day 8):
-
During the scheduled drinking period, present each rat with two pre-weighed bottles: one containing the 0.1% saccharin solution and the other containing water. The position of the bottles should be counterbalanced across the cages.
-
Allow 30 minutes of access to both bottles.
-
After the 30-minute period, remove and weigh the bottles to determine the consumption of each liquid.
-
Data Analysis:
Calculate the Saccharin Preference Ratio for each rat:
Saccharin Preference Ratio = (Volume of saccharin solution consumed / Total volume of liquid consumed (saccharin + water)) * 100
A significantly lower saccharin preference ratio in the DMCM-treated group compared to the control group indicates a conditioned taste aversion.
Quantitative Data Summary
The following table summarizes representative quantitative data from a study using DMCM in a taste aversion paradigm. It is important to note that in the cited study, DMCM was used as a discriminative stimulus in conjunction with LiCl as the unconditioned stimulus. However, the data provides an indication of the potential aversive effects of DMCM on taste preference.
| Group | Treatment | Saccharin Preference (%) | Reduction in Saccharin Consumption on Drug Trials (%) |
| Discrimination Training | DMCM (0.55-0.6 mg/kg IP) + LiCl | 19% | 69% |
| Conditioned Controls | DMCM (0.55-0.6 mg/kg IP) + Saline | 68% | 23% |
Data adapted from a drug discrimination study where DMCM was the discriminative stimulus and LiCl was the unconditioned stimulus for aversion.
Signaling Pathways and Experimental Workflows
The anxiogenic effects of DMCM, which underpin its ability to induce conditioned taste aversion, are initiated by its action as an inverse agonist at the benzodiazepine binding site of the GABA-A receptor. This leads to a reduction in GABAergic inhibition and a subsequent increase in neuronal excitability in key brain regions involved in fear, anxiety, and taste processing, such as the amygdala and the insular cortex.
Diagram: DMCM Signaling Pathway in Conditioned Taste Aversion
Application Notes and Protocols for Intracerebroventricular Injection of DMCM Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl-6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM) hydrochloride is a potent benzodiazepine inverse agonist. It binds to the benzodiazepine site on the γ-aminobutyric acid type A (GABA-A) receptor, leading to a reduction in GABA-ergic neurotransmission. This action produces anxiogenic and convulsant effects, making DMCM a valuable tool for studying anxiety, epilepsy, and the mechanisms of GABA-A receptor modulation in the central nervous system. Intracerebroventricular (ICV) injection allows for the direct administration of DMCM into the cerebrospinal fluid, bypassing the blood-brain barrier and enabling targeted investigation of its central effects.
These application notes provide a detailed protocol for the preparation and intracerebroventricular administration of DMCM hydrochloride in a research setting.
Data Presentation
Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 22.5 - 31.43 | 64.1 - 100 | Sonication or warming to 37°C may be required.[1][2][3] |
| DMSO | 7.02 - 10 | 20 - 28.51 | Sonication may be required.[1][2][3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1 | 2.85 | A common formulation for in vivo studies.[1] |
Recommended Storage Conditions for this compound Solutions
| Storage Condition | Duration | Notes |
| -20°C | Up to 1 month | Prepare and use the solution on the same day is recommended.[2] |
| -80°C | Up to 6 months | Store in aliquots to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Preparation of this compound for Intracerebroventricular Injection
This protocol describes the preparation of a 1 mM stock solution and a final injection solution of 100 µM in artificial cerebrospinal fluid (aCSF).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Artificial cerebrospinal fluid (aCSF), sterile and filtered. A typical composition is (in mM): 124 NaCl, 3 KCl, 2 CaCl₂, 1.3 MgSO₄, 1.24 KH₂PO₄, 26 NaHCO₃, and 10 D-glucose.
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Preparation of 1 mM this compound Stock Solution in DMSO:
-
Calculate the required amount of this compound powder to prepare the desired volume of a 1 mM stock solution (Molecular Weight: 350.8 g/mol ). For example, for 1 mL of 1 mM stock solution, weigh out 0.3508 mg of this compound.
-
Aseptically add the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath for a short period to aid dissolution.
-
This 1 mM stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.
-
-
Preparation of 100 µM this compound Injection Solution in aCSF:
-
On the day of the experiment, thaw the 1 mM this compound stock solution at room temperature.
-
Prepare the final injection solution by diluting the stock solution 1:10 in sterile aCSF. For example, to prepare 100 µL of 100 µM injection solution, add 10 µL of the 1 mM stock solution to 90 µL of sterile aCSF.
-
The final concentration of DMSO in the injection solution will be 1%. It is crucial to keep the final DMSO concentration low (ideally below 10%) to minimize potential neurotoxicity.
-
Vortex the final injection solution gently to ensure it is thoroughly mixed.
-
Keep the injection solution on ice until use. It is recommended to use the freshly prepared solution for injections.
-
Intracerebroventricular (ICV) Injection Protocol in Mice
This protocol provides a general guideline for ICV injection in anesthetized mice using a stereotaxic apparatus. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Anesthetized mouse
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Betadine and 70% ethanol for surgical site preparation
-
Surgical drill
-
Suturing material or tissue adhesive
-
Heating pad
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an approved anesthetic protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Place the mouse in the stereotaxic frame, ensuring the head is securely fixed.
-
Shave the scalp and disinfect the surgical area with alternating scrubs of Betadine and 70% ethanol.
-
-
Surgical Procedure:
-
Make a midline incision in the scalp to expose the skull.
-
Identify the bregma, the anatomical point where the coronal and sagittal sutures meet.
-
Determine the stereotaxic coordinates for the lateral ventricle. For adult mice, typical coordinates relative to bregma are:
-
Anteroposterior (AP): -0.3 mm
-
Mediolateral (ML): ±1.0 mm
-
Dorsoventral (DV): -3.0 mm from the skull surface
-
-
Using a surgical drill, carefully create a small burr hole at the determined coordinates.
-
-
Injection:
-
Load the Hamilton syringe with the prepared this compound injection solution.
-
Carefully lower the syringe needle through the burr hole to the target dorsoventral coordinate.
-
Infuse the solution slowly at a rate of 0.5-1 µL/min to avoid a rapid increase in intracranial pressure. A typical injection volume is 1-5 µL.
-
After the infusion is complete, leave the needle in place for an additional 5 minutes to allow for diffusion and to minimize backflow upon withdrawal.
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture the incision or close it with tissue adhesive.
-
Remove the mouse from the stereotaxic frame and place it on a heating pad to maintain body temperature during recovery from anesthesia.
-
Monitor the animal closely until it has fully recovered from anesthesia and is ambulatory.
-
Mandatory Visualization
Signaling Pathway of this compound
Caption: this compound's mechanism of action on the GABA-A receptor.
Experimental Workflow for ICV Injection
Caption: Workflow for preparing and administering this compound via ICV injection.
References
Troubleshooting & Optimization
DMCM hydrochloride solubility in saline and other solvents.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of DMCM hydrochloride in saline and other common laboratory solvents. It includes troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: The solubility of this compound can vary slightly between batches and suppliers. The following table summarizes reported solubility data from various sources. It is always recommended to perform small-scale solubility tests with your specific batch of compound.
Data Presentation: this compound Solubility
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Water | 22.5 - 31.43 mg/mL[1][2] | 64.1 - 100 mM[1][3] | Sonication or warming may be required to achieve complete dissolution.[4] |
| DMSO | 7.02 - 10 mg/mL[4] | 20 - 28.51 mM[3][4] | A common solvent for preparing concentrated stock solutions.[5] |
| Saline Formulation | 1 mg/mL[2] | 2.85 mM[2] | Formulation: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.[2] |
| Isotonic Saline (0.9% NaCl) | Data not readily available. | Data not readily available. | It is advisable to prepare a concentrated stock in a soluble solvent like water or DMSO and then dilute into saline. A preliminary solubility test is recommended. |
| Ethanol | Data not readily available. | Data not readily available. | While some hydrochloride salts are soluble in ethanol, specific data for this compound is not available. A small-scale solubility test is recommended.[6] |
Q2: How should I prepare a stock solution of this compound?
A2: For most applications, it is recommended to prepare a concentrated stock solution in a solvent in which the compound is highly soluble, such as water or DMSO.[5] For example, to prepare a 10 mM stock solution in DMSO, you would dissolve 3.508 mg of this compound (assuming a molecular weight of 350.8 g/mol ) in 1 mL of DMSO. Always ensure the stock solution concentration is below the maximum solubility to avoid precipitation.[2]
Q3: My this compound is not dissolving completely. What should I do?
A3: If you are having trouble dissolving this compound, you can try the following:
-
Sonication: Place the vial in an ultrasonic bath for a few minutes.[4] This can help break up compound aggregates and facilitate dissolution.
-
Gentle Warming: Warm the solution in a water bath at 37°C.[5] Be cautious with this method, as excessive heat could potentially degrade the compound.
-
Vortexing: Vigorous mixing can also aid in dissolution.[5]
Q4: Can I store solutions of this compound?
A4: It is generally recommended to prepare solutions fresh on the day of use. If you need to store a stock solution, it is best to aliquot it into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature for at least an hour before opening. Aqueous solutions are not recommended for storage for more than one day.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or saline.
-
Possible Cause: The compound has lower solubility in the final aqueous medium compared to the DMSO stock. This is a common issue when the percentage of the organic co-solvent is significantly reduced upon dilution.[7]
-
Troubleshooting Steps:
-
Reduce the Final Concentration: The simplest solution is to lower the final working concentration of the compound in your experiment.[5]
-
Use an Intermediate Dilution Step: Instead of diluting directly into the final aqueous buffer, perform a serial dilution. First, dilute the DMSO stock into a mixture of DMSO and the aqueous buffer, and then make the final dilution.[7]
-
Increase the Co-solvent Concentration: If your experimental setup allows, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might be sufficient to keep the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiment.[5]
-
Experimental Protocols: Protocol for Serial Dilution to Avoid Precipitation
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create an intermediate dilution by adding 10 µL of the 10 mM stock to 90 µL of a 50:50 mixture of DMSO and your final aqueous buffer. This results in a 1 mM solution in 55% DMSO.
-
Use this 1 mM intermediate solution to make the final dilution into your aqueous buffer. This two-step process can help prevent the compound from crashing out of solution.
Issue 2: I am observing high variability in my experimental results.
-
Possible Cause: Poor solubility or precipitation of the compound can lead to inconsistent concentrations in your assays, resulting in high variability.[5]
-
Troubleshooting Steps:
-
Visually Inspect Your Solutions: Before each experiment, carefully inspect your solutions (both stock and working solutions) for any signs of precipitation. If particulates are visible, try to redissolve them using sonication or gentle warming.[5]
-
Perform a Solubility Check: Conduct a quick solubility test at the final concentration in your assay medium before starting a large-scale experiment. This can be done by preparing the final dilution and observing it for a period equivalent to your experiment's duration.
-
Filter the Stock Solution: If you suspect insoluble impurities in your compound, you can filter your stock solution through a 0.22 µm syringe filter. Note that this could lower the concentration if the compound itself is not fully dissolved.[5]
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for Preparing a this compound Working Solution
Caption: Workflow for preparing a this compound working solution.
Diagram 2: Troubleshooting Logic for Solubility Issues
Caption: Troubleshooting flowchart for this compound solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | GABA Receptor | TargetMol [targetmol.com]
- 3. This compound | Benzodiazepine Inverse Agonists: R&D Systems [rndsystems.com]
- 4. This compound | CAS:1215833-62-7 | Benzodiazepine inverse agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. benchchem.com [benchchem.com]
- 6. dimethylamine hydrochloride [chemister.ru]
- 7. benchchem.com [benchchem.com]
Determining the optimal dose of DMCM for inducing anxiety without seizures.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing DMCM (methyl-6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate) to induce anxiety in preclinical models without triggering seizures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal dose of DMCM to induce anxiety without causing seizures in rodents?
A1: The optimal dose of DMCM is highly dependent on the animal species, strain, and route of administration. It is crucial to perform a dose-response study to determine the ideal dose for your specific experimental conditions. Based on available literature, the following ranges can be used as a starting point:
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Rats (Intraperitoneal - i.p.): Anxiogenic effects are typically observed in the range of 0.25 - 1.0 mg/kg. Doses at the higher end of this range (e.g., 0.8 mg/kg) have been reported to cause convulsions, especially with repeated administration.
-
Mice (Intravenous - i.v.): Seizure thresholds have been determined using intravenous infusion. For inducing anxiety, intraperitoneal (i.p.) administration is more common in behavioral tests. A pilot study is essential to determine the anxiogenic dose that does not reach the convulsive threshold.
Q2: What is the mechanism of action of DMCM?
A2: DMCM is a negative allosteric modulator of the GABA-A receptor.[1][2] It binds to the benzodiazepine site, which is located at the interface of the α and γ subunits of the receptor.[1][2] This binding reduces the influx of chloride ions through the receptor's channel, leading to decreased GABAergic inhibition and a state of neuronal hyperexcitability, which manifests as anxiety and, at higher doses, seizures.[3]
Q3: Which GABA-A receptor subunits are most important for the effects of DMCM?
A3: The anxiogenic and convulsant effects of benzodiazepine-like drugs are mediated by different GABA-A receptor subtypes. Research suggests that:
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Anxiolytic effects of benzodiazepines are primarily mediated by GABA-A receptors containing α2 and α3 subunits.[4] Therefore, DMCM's anxiogenic effects are likely due to its interaction with these subunits.
-
Sedative and motor effects , and potentially seizure modulation, are more strongly associated with the α1 subunit.[4]
Q4: How should I prepare and administer DMCM?
A4: DMCM is typically dissolved in a vehicle such as a saline solution with a small amount of a solubilizing agent like Tween 80 or DMSO. The solution should be prepared fresh on the day of the experiment. Administration is most commonly performed via intraperitoneal (i.p.) injection for behavioral studies. For seizure threshold studies, intravenous (i.v.) infusion can be used.[5][6]
Troubleshooting Guides
Issue 1: High incidence of seizures in the experimental group.
| Possible Cause | Troubleshooting Step |
| DMCM dose is too high. | Reduce the dose of DMCM. Conduct a thorough dose-response study to identify the highest dose that induces a consistent anxiogenic effect without causing seizures in a significant portion of the animals. |
| Animal strain is highly sensitive to DMCM. | Consider using a different, less sensitive strain of rat or mouse. It is known that different strains can have varying sensitivities to convulsant agents. |
| Repeated administration leading to sensitization. | If your protocol involves repeated DMCM injections, be aware that this can lower the seizure threshold. Consider increasing the time between injections or using a lower dose for subsequent administrations. |
Issue 2: No significant anxiogenic effect observed.
| Possible Cause | Troubleshooting Step |
| DMCM dose is too low. | Increase the dose of DMCM. Refer to the dose-response data to select a dose more likely to produce an anxiogenic effect. |
| Improper drug preparation or administration. | Ensure DMCM is fully dissolved and the injection is administered correctly (i.e., true intraperitoneal injection). |
| Behavioral test is not sensitive enough. | Optimize your behavioral testing protocol. Ensure the testing environment is appropriately lit and free from excessive noise or other stressors that could create a ceiling effect. Consider using a different behavioral paradigm known to be sensitive to anxiogenic compounds. |
| Timing of behavioral testing is not optimal. | The anxiogenic effects of DMCM have a specific time course. Conduct a time-course study to determine the peak time of anxiogenic effect after administration and perform your behavioral test within that window. |
Issue 3: High variability in behavioral data.
| Possible Cause | Troubleshooting Step |
| Inconsistent handling of animals. | Standardize animal handling procedures to minimize stress. Acclimatize animals to the testing room and handle them gently and consistently. |
| Variations in the testing environment. | Maintain consistent lighting, temperature, and noise levels in the testing room for all animals. |
| Individual differences in animal anxiety levels. | Ensure proper randomization of animals to experimental groups. Increase the sample size to improve statistical power. |
Quantitative Data Summary
Table 1: Reported Doses of DMCM for Anxiogenic and Convulsant Effects in Rodents
| Animal Model | Route of Administration | Anxiogenic Dose Range (mg/kg) | Seizure Threshold Dose (mg/kg) | Reference |
| Rat | Intraperitoneal (i.p.) | 0.25 - 1.0 | ~0.8 (with repeated administration) | [7] |
| Mouse | Intravenous (i.v.) | Not specified | Determined by infusion rate and concentration | [5][6] |
Note: The seizure threshold for intraperitoneal administration in mice is not well-defined in the provided search results and should be determined empirically.
Experimental Protocols
Elevated Plus Maze (EPM) for Rats
This protocol is adapted from standard EPM procedures and should be optimized for your specific laboratory conditions.[8][9][10]
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Acclimation: Allow rats to acclimate to the testing room for at least 30 minutes before the experiment.
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Drug Administration: Administer DMCM or vehicle via intraperitoneal (i.p.) injection. The time between injection and testing should be based on your time-course study (typically 15-30 minutes).
-
Testing Procedure:
-
Place the rat in the center of the maze, facing an open arm.
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Allow the rat to explore the maze for a 5-minute period.
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Record the session using a video camera mounted above the maze.
-
-
Data Analysis: Score the video for the following parameters:
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Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
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Number of entries into the closed arms.
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An anxiogenic effect is indicated by a significant decrease in the time spent and/or entries into the open arms compared to the vehicle-treated group.
-
Open Field Test (OFT) for Mice
This protocol is a general guideline for conducting the OFT.[11][12][13][14][15]
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Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone.
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Acclimation: Acclimate mice to the testing room for at least 30 minutes prior to testing.
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Drug Administration: Administer DMCM or vehicle via i.p. injection at the predetermined time before the test.
-
Testing Procedure:
-
Gently place the mouse in the center of the open field arena.
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Allow the mouse to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the session with an overhead video camera.
-
-
Data Analysis: Use video tracking software to analyze:
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Time spent in the center zone.
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Distance traveled in the center zone.
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Total distance traveled.
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An anxiogenic effect is indicated by a significant decrease in the time spent and distance traveled in the center zone.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: DMCM binds to the benzodiazepine site on the GABA-A receptor, reducing chloride influx and leading to neuronal hyperexcitability, which manifests as anxiety or seizures depending on the dose.
Caption: A typical experimental workflow for assessing the anxiogenic effects of DMCM in rodents.
References
- 1. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Different GABAA receptor subtypes mediate the anxiolytic, abuse-related, and motor effects of benzodiazepine-like drugs in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the NMDA receptor complex in DMCM-induced seizure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aggravation of DMCM-induced seizure by nitric oxide synthase inhibitors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rats with different thresholds to clonic convulsions induced by DMCM differ in the binding of [3H]-MK-801 and [3H]-ouabain in the membranes of brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A detailed ethological analysis of the mouse open field test: effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 15. maze.conductscience.com [maze.conductscience.com]
Technical Support Center: Managing DMCM-Induced Convulsions in a Laboratory Setting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing convulsions induced by methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate (DMCM) in a laboratory setting. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is DMCM and how does it induce convulsions?
A1: DMCM is a potent convulsant that acts as a benzodiazepine inverse agonist. It binds to the benzodiazepine site on the GABA-A receptor, but instead of enhancing the effect of the inhibitory neurotransmitter GABA, it reduces the receptor's activity. This attenuation of GABAergic inhibition leads to a decrease in chloride ion influx into neurons, resulting in neuronal hyperexcitability and convulsions.[1][2]
Q2: What are the typical behavioral manifestations of DMCM-induced seizures in rodents?
A2: DMCM-induced seizures in rodents typically progress through a series of behavioral stages, which can be scored using a modified Racine scale. These stages range from initial facial movements and head nodding (Stage 1-2) to forelimb clonus (Stage 3), rearing (Stage 4), and ultimately, generalized tonic-clonic seizures with loss of posture (Stage 5).
Q3: What are the critical safety precautions to take when working with DMCM?
A3: DMCM is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All procedures should be performed in a well-ventilated area. A clear protocol for emergency response to accidental exposure should be in place.
Q4: How can I quantify the severity of DMCM-induced seizures?
A4: Seizure severity is most commonly quantified using the Racine scale or a modified version thereof. This scale provides a standardized method for scoring the behavioral manifestations of the seizure, allowing for consistent data collection and comparison across experiments. Continuous video and electroencephalography (EEG) monitoring can provide a more detailed analysis of seizure activity.[3]
Troubleshooting Guides
Issue 1: Inconsistent Seizure Induction
-
Problem: Significant variability in the latency to seizure onset or seizure severity between animals receiving the same dose of DMCM.
-
Possible Causes & Solutions:
-
Animal Strain and Health: Different rodent strains can have varying sensitivities to chemoconvulsants. Ensure you are using a consistent strain, age, and sex of animals. Animals should be healthy and free from any underlying conditions that could affect seizure threshold.
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Drug Preparation and Administration: Inconsistent preparation of the DMCM solution can lead to dosing errors. Ensure the compound is fully dissolved or uniformly suspended in the vehicle. The volume and speed of injection should be consistent for all animals. For intraperitoneal (IP) injections, ensure proper technique to avoid injection into the gut or other organs.
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Animal Handling and Stress: Stress can significantly impact seizure thresholds. Acclimatize animals to the experimental environment and handling procedures to minimize stress before DMCM administration.
-
Issue 2: High Mortality Rate
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Problem: An unexpectedly high number of animals die following DMCM administration.
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Possible Causes & Solutions:
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Dose Too High: The dose of DMCM may be too high for the specific animal strain or age group. Conduct a dose-response study to determine the optimal dose that induces the desired seizure phenotype with minimal mortality.
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Severe, Uncontrolled Seizures (Status Epilepticus): Prolonged and severe seizures can be lethal. Have an emergency intervention plan in place, including the administration of a fast-acting anticonvulsant like diazepam, to terminate status epilepticus.
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Supportive Care: Lack of supportive care during and after the seizure can contribute to mortality. Monitor the animal's breathing and body temperature. Provide a safe, quiet environment for recovery.
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Issue 3: Difficulty in Observing and Scoring Seizures
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Problem: Inability to accurately observe and score the behavioral manifestations of the seizures.
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Possible Causes & Solutions:
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Inadequate Observation Environment: The observation chamber may be too large or cluttered, obstructing a clear view of the animal. Use a simple, clear observation chamber with adequate lighting.
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Lack of Video Recording: Real-time scoring can be challenging. Video record the entire observation period to allow for repeated and detailed analysis of seizure behaviors by multiple observers to ensure scoring consistency.
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Inexperience with Scoring: The observer may not be familiar with the subtle behavioral cues of different seizure stages. Ensure all observers are thoroughly trained on the Racine scale and have practiced scoring with experienced personnel.
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Data Presentation
Table 1: Dose-Response of DMCM-Induced Convulsions in Rats
| Age of Rat | Seizure Type | CD50 (mg/kg) |
| P7 | Myoclonic | ~0.1 |
| P7 | Limbic Motor | ~0.3 |
| P7 | Tonic-Clonic | ~0.6 |
| P10 | Limbic Motor | ~0.1 |
| P10 | Tonic | ~0.4 |
| P13 | Limbic Motor | ~0.2 |
| P13 | Tonic | ~0.5 |
| P21 | Limbic Motor | ~0.4 |
| P21 | Tonic-Clonic | ~1.0 |
| Adult | Myoclonic | ~0.1 |
| Adult | Limbic Motor | ~0.25 |
| Adult | Tonic-Clonic | ~0.9 |
CD50 (Median Convulsive Dose) is the dose at which 50% of the animals exhibit the specified seizure type. Data adapted from a study on the ontogenic profile of DMCM-induced seizures in rats.
Table 2: Anticonvulsant Efficacy Against DMCM-Induced Seizures
| Anticonvulsant | Animal Model | Route of Administration | Effective Dose Range (mg/kg) | Notes |
| Diazepam | Rodents | IP, IV | 2 - 10 | Fast-acting benzodiazepine, effective for terminating ongoing seizures and status epilepticus.[4] |
| Clonazepam | Rodents | IP | 0.1 - 1 | Potent benzodiazepine with a longer duration of action than diazepam. |
| Phenobarbital | Rodents | IP | 15 - 30 | Barbiturate with broad-spectrum anticonvulsant activity.[5] |
| Valproate | Rodents | IP | 50 - 200 | Broad-spectrum anticonvulsant, effective against various seizure types. |
| Phenytoin | Rodents | IP | 25 - 50 | Effective against generalized tonic-clonic seizures. |
| Levetiracetam | Rodents | IP | 20 - 60 | Newer anticonvulsant with a unique mechanism of action. |
Note: The effective dose can vary depending on the specific experimental conditions, including the dose of DMCM used and the animal strain.
Experimental Protocols
Protocol 1: Preparation and Administration of DMCM for Seizure Induction in Mice
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Materials:
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DMCM powder
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Vehicle (e.g., 10% DMSO in saline, or a suspension in 0.5% carboxymethylcellulose in saline)
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Sterile saline (0.9% NaCl)
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Vortex mixer
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Sonicator (optional)
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Sterile syringes and needles (25-27 gauge)
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Analytical balance
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Male or female mice (specify strain and age)
-
-
Procedure:
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DMCM Solution Preparation:
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Calculate the required amount of DMCM based on the desired dose and the number of animals.
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If using DMSO, first dissolve the DMCM powder in a small volume of 100% DMSO. Then, dilute this stock solution with sterile saline to the final desired concentration (e.g., 10% DMSO).
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If preparing a suspension, weigh the DMCM powder and the appropriate amount of carboxymethylcellulose. Gradually add sterile saline while vortexing to create a uniform suspension.
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Ensure the final solution/suspension is at room temperature before injection.
-
-
Animal Preparation and Injection:
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Acclimatize the mice to the experimental room for at least 30 minutes before the procedure.
-
Gently restrain the mouse.
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Administer the DMCM solution via intraperitoneal (IP) injection into the lower right quadrant of the abdomen.[5][6]
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The injection volume should typically be 10 ml/kg body weight.[5]
-
-
Observation:
-
Immediately after injection, place the mouse in a clear observation chamber.
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Begin video recording and observe the animal for the onset, duration, and severity of seizures for at least 30-60 minutes.
-
Score the seizure severity using a modified Racine scale at regular intervals.
-
-
Protocol 2: Emergency Intervention for Severe DMCM-Induced Convulsions
-
Materials:
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Diazepam solution for injection (e.g., 5 mg/mL)
-
Sterile saline for dilution (if necessary)
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Sterile syringes and needles (25-27 gauge)
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Animal monitoring equipment (e.g., heating pad)
-
-
Procedure:
-
Identification of Status Epilepticus:
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Status epilepticus is defined as a continuous seizure lasting more than 5 minutes, or two or more seizures without a full recovery of consciousness in between.[7]
-
-
Anticonvulsant Administration:
-
If an animal enters status epilepticus, promptly administer diazepam at a dose of 5-10 mg/kg via IP injection.[4]
-
-
Supportive Care:
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Place the animal in a quiet, dimly lit area to recover.
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Monitor the animal's breathing and body temperature. Use a heating pad if necessary to prevent hypothermia.
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Ensure the animal has easy access to food and water once it has recovered sufficiently.
-
-
Euthanasia Criteria:
-
If seizures cannot be controlled with anticonvulsant treatment or if the animal shows signs of severe distress or neurological damage (e.g., paralysis), humane euthanasia should be considered in accordance with institutional guidelines.[4]
-
-
Mandatory Visualizations
References
- 1. What are GABA receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 2. What are GABAA receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. ACVIM Consensus Statement on the management of status epilepticus and cluster seizures in dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Research Potential: A Comprehensive List of SEO-Driven, Long-Tail Keywords for Toremifene-d6 Citrate
For scientific researchers engaged in the study of Toremifene and its deuterated analogue, a precise and targeted approach to information retrieval is paramount. This curated list of long-tail keywords, categorized by researcher intent, provides a roadmap for effective content creation and streamlined access to critical scientific data. The keywords are designed to align with the distinct phases of the research process, from initial exploration to advanced validation and comparative analysis.
Toremifene-d6 Citrate is the deuterated form of Toremifene Citrate, a selective estrogen receptor modulator (SERM).[1] It is primarily utilized by researchers as an internal standard for the quantification of toremifene in various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2] Toremifene itself is a compound of interest in cancer research and other medical fields due to its ability to modulate estrogen receptor activity.[3][4]
The following table of long-tail keywords is structured to address the specific informational needs of scientific researchers at different stages of their work with Toremifene-d6 Citrate.
| Category | Long-tail Keyword |
| Foundational & Exploratory | Toremifene-d6 Citrate chemical properties and structure |
| Toremifene-d6 Citrate synthesis and isotopic labeling | |
| What is the mechanism of action of Toremifene Citrate? | |
| Toremifene-d6 Citrate certificate of analysis and purity | |
| Pharmacokinetics and metabolism of Toremifene.[5] | |
| Toremifene-d6 Citrate CAS number and molecular weight | |
| Solubility of Toremifene-d6 Citrate in different solvents | |
| Toremifene Citrate biological activity and receptor binding affinity | |
| Deuterium-labeled internal standards for mass spectrometry | |
| Toremifene-d6 Citrate supplier and purchasing information | |
| Methodological & Application | Toremifene-d6 Citrate internal standard for LC-MS/MS analysis |
| Quantitative analysis of Toremifene in plasma using Toremifene-d6 Citrate | |
| Protocol for using Toremifene-d6 Citrate in pharmacokinetic studies | |
| Toremifene-d6 Citrate concentration for in vitro assays | |
| LC-MS method development for Toremifene quantification | |
| Sample preparation techniques for Toremifene analysis in biological matrices | |
| Use of Toremifene-d6 Citrate in drug metabolism studies | |
| Application of Toremifene-d6 Citrate in clinical trial sample analysis | |
| Toremifene-d6 Citrate for monitoring Toremifene therapy | |
| High-performance liquid chromatography (HPLC) method for Toremifene.[6] | |
| Troubleshooting & Optimization | Optimizing mass spectrometry parameters for Toremifene-d6 Citrate |
| Troubleshooting poor signal intensity of Toremifene-d6 Citrate | |
| Matrix effects in the LC-MS analysis of Toremifene | |
| Improving chromatographic peak shape for Toremifene and its internal standard | |
| Toremifene-d6 Citrate stability and storage conditions | |
| How to resolve co-eluting peaks in Toremifene analysis | |
| Minimizing ion suppression with Toremifene-d6 Citrate | |
| Calibration curve issues in Toremifene quantification | |
| Impact of different mobile phases on Toremifene separation | |
| Adjusting fragmentation settings for Toremifene-d6 Citrate in MS/MS | |
| Validation & Comparative | Validation of an analytical method using Toremifene-d6 Citrate |
| Cross-validation of Toremifene assays with different internal standards | |
| Toremifene vs. Tamoxifen pharmacokinetic profile comparison.[4] | |
| Comparative analysis of Toremifene metabolites using Toremifene-d6 Citrate | |
| Inter-laboratory comparison of Toremifene quantification methods | |
| Accuracy and precision of Toremifene-d6 Citrate as an internal standard | |
| Linearity and range determination for Toremifene assays | |
| Specificity and selectivity of Toremifene detection with Toremifene-d6 Citrate | |
| Toremifene-d6 Citrate versus other deuterated Toremifene standards | |
| Evaluating the isotopic purity of Toremifene-d6 Citrate |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. What is the mechanism of Toremifene Citrate? [synapse.patsnap.com]
- 4. Research Portal [scholarship.miami.edu]
- 5. Clinical pharmacokinetics of toremifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: DMCM Hydrochloride in Rat Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using DMCM hydrochloride in rat behavioral experiments. The information is compiled from various scientific studies to address unexpected behavioral side effects and provide guidance on experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
DMCM (methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) hydrochloride is a potent benzodiazepine inverse agonist.[1][2] It acts as a negative allosteric modulator of GABA-A receptors, which means it binds to the benzodiazepine site on the GABA-A receptor complex and reduces the inhibitory effects of GABA.[3][4][5] This reduction in GABAergic inhibition leads to increased neuronal excitability, which is responsible for its characteristic anxiogenic and convulsant effects.[1][3][4]
Q2: What are the expected behavioral effects of DMCM in rats?
The primary and expected behavioral effects of DMCM in rats are dose-dependent increases in anxiety-like behaviors and the induction of seizures.[1][3][4] Common behavioral assays used to measure these effects include the elevated plus-maze, open field test, and seizure scoring.[1][6][7][8][9]
Q3: Are there any unexpected or paradoxical behavioral effects reported with DMCM administration in rats?
Yes, several studies have reported behavioral effects that might be considered unexpected or paradoxical. These include:
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Analgesic or Hypoalgesic Effects: Contrary to what might be expected from a drug that induces a state of anxiety or "panic," DMCM has been shown to have analgesic (pain-inhibiting) effects in a dose-dependent manner.[10][11][12][13] This is thought to be due to the induced panic state reducing the perception of pain.[3][10][12]
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Improved Active Avoidance and Motivation: In some experimental paradigms, DMCM has been shown to improve active avoidance learning and motivation, suggesting pro-cognitive or antidepressant-like effects at specific doses.[2]
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Bimodal and Biphasic Effects on Locomotor Activity: The effect of DMCM on locomotor activity can be complex, with reports of both increases and decreases depending on the dose, the novelty of the environment, and the time post-injection.[14][15] For instance, it can decrease general activity in a novel environment like the elevated plus maze while potentially increasing locomotion in a familiar setting.[14]
Troubleshooting Guides
Issue 1: High variability in the anxiogenic response to DMCM.
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Possible Cause 1: Individual differences in seizure susceptibility.
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Explanation: Studies have shown that rats can be sub-grouped into "Low Threshold" (LTR) and "High Threshold" (HTR) individuals based on their susceptibility to DMCM-induced convulsions.[1] These subgroups also exhibit significant differences in baseline anxiety-like behaviors and their response to DMCM in tests like the elevated plus-maze.[1]
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Troubleshooting Tip: If you observe high variability, consider a pre-screening protocol to characterize the seizure threshold of your animals. This can be done by administering a convulsant dose 50% (CD50) of DMCM and observing for clonic convulsions.[1] This will allow for more homogenous experimental groups.
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Possible Cause 2: Dose-response relationship.
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Explanation: The anxiogenic effects of DMCM are dose-dependent. A dose that is too low may not produce a significant effect, while a dose that is too high may induce convulsions, which can interfere with behavioral testing.
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Troubleshooting Tip: Conduct a pilot study to determine the optimal dose range for your specific rat strain and behavioral assay. Refer to the dose-response tables below for guidance.
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Issue 2: Unexpected hypoalgesia or reduced pain response in fear conditioning paradigms.
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Possible Cause: DMCM-induced panic state.
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Explanation: DMCM can induce a state of panic that inhibits pain perception.[10][12] This can confound studies where a painful stimulus is used as an unconditioned stimulus (US) in fear conditioning. The drug itself can act as an unconditional stimulus for fear-induced analgesia.[11]
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Troubleshooting Tip: Be aware that DMCM can undermine learning in paradigms that rely on aversive stimuli by reducing the affective impact of the US.[10][12] Consider using non-painful aversive stimuli or alternative behavioral paradigms to assess fear and anxiety.
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Issue 3: Conflicting results in locomotor activity.
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Possible Cause: Environmental novelty and habituation.
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Explanation: The effect of DMCM on locomotor activity is state-dependent.[15] In a novel and exposed environment (like the open field or elevated plus-maze), DMCM tends to decrease locomotion and exploratory behavior.[14] In a familiar environment where the animal is habituated, some inverse agonists have been shown to increase locomotor activity.[15]
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Troubleshooting Tip: Carefully control for the novelty of the testing environment and the habituation state of the animals. Clearly define and report these conditions in your experimental protocol.
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Data Presentation
Table 1: Dose-Response Effects of DMCM on Anxiety-Like Behaviors and Seizures in Rats
| Dose (mg/kg) | Route of Administration | Behavioral Assay | Observed Effect | Reference |
| 0.1 | Intraperitoneal | Active Avoidance | Improved retrieval of avoidance response | [2] |
| 0.1 | Intraperitoneal | Forced Swim Test | Decreased immobility time (antidepressant-like) | [2] |
| 0.25 | Systemic | Vocalization and Tail Flick | Inhibition of pain response (hypoalgesia) | [10][12] |
| 0.25 - 1.0 | Intraperitoneal | Formalin Test | Dose-dependent suppression of pain response | [11][13] |
| CD50 | Not Specified | Elevated Plus-Maze | LTR rats spent less time in open arms | [1] |
| CD50 | Not Specified | Open Field | LTR rats spent less time in the center | [1] |
| 2.0 | Not Specified | Elevated Plus-Maze | Decreased general activity, inhibited open-arm activity | [14] |
| 2.0 | Not Specified | Locomotor Assay | Depressed locomotion in the first 15 minutes | [14] |
CD50: Convulsant Dose 50% LTR: Low Threshold Rats
Experimental Protocols
Elevated Plus-Maze (EPM) Protocol for Assessing Anxiolytic/Anxiogenic Effects
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Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
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Procedure:
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Administer this compound or vehicle control to the rats (specify dose and route).
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After a pre-determined pre-treatment time (e.g., 30 minutes), place the rat in the center of the maze, facing an open arm.
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Allow the rat to explore the maze for a set period (e.g., 5 minutes).
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Record the number of entries into and the time spent in the open and closed arms.
-
-
Data Analysis: Anxiogenic compounds like DMCM are expected to decrease the percentage of time spent in the open arms and the number of open arm entries.
Forced Swim Test (FST) Protocol for Assessing Antidepressant-like Effects
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Apparatus: A transparent cylinder filled with water.
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Procedure:
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Pre-swim session (Day 1): Place the rat in the water-filled cylinder for 15 minutes.
-
Test session (Day 2): Administer this compound or vehicle control. After the pre-treatment period, place the rat back into the cylinder for 5 minutes.
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Record the total time the rat remains immobile.
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-
Data Analysis: A decrease in immobility time is interpreted as an antidepressant-like effect.[2]
Mandatory Visualizations
References
- 1. Behavioral differences between subgroups of rats with high and low threshold to clonic convulsions induced by DMCM, a benzodiazepine inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DMCM, a benzodiazepine site inverse agonist, improves active avoidance and motivation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DMCM - Wikipedia [en.wikipedia.org]
- 4. DMCM: a potent convulsive benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ontogenic profile of seizures evoked by the beta-carboline DMCM (methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioral assays to model cognitive and affective dimensions of depression and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 8. criver.com [criver.com]
- 9. Behavioural assays to model cognitive and affective dimensions of depression and anxiety in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pain and negative affect: evidence the inverse benzodiazepine agonist DMCM inhibits pain and learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The benzodiazepine inverse agonist DMCM as an unconditional stimulus for fear-induced analgesia: implications for the role of GABAA receptors in fear-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Benzodiazepine site inverse agonists and locomotor activity in rats: bimodal and biphasic influence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of benzodiazepine receptor inverse agonists on locomotor activity and exploration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating DMCM Administration: A Technical Guide for Reproducible Research
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the administration of DMCM (methyl (S)-1-(5-chloro-2-isopropoxy-4-methoxyphenyl)-6-(2,4-difluorophenyl)-7-oxo-4,7-dihydro-[1][2][3]triazolo[1,5-a]pyrimidine-2-carboxylate) for consistent and reliable experimental results. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data summaries to address common challenges encountered during DMCM administration.
Troubleshooting Guide
Inconsistent results with DMCM often stem from issues with its preparation and handling. This guide addresses the most common problems in a question-and-answer format.
Q1: I'm observing precipitation when I dilute my DMCM stock solution into my aqueous cell culture medium. What's causing this and how can I prevent it?
A1: This is a common issue due to DMCM's low aqueous solubility. The abrupt change in solvent polarity when a concentrated DMSO stock is added to an aqueous medium can cause the compound to "crash out" of solution.
Troubleshooting Steps:
-
Optimize Dilution Technique:
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Pre-warm your cell culture medium to 37°C.
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While gently vortexing or swirling the medium, add the DMCM stock solution drop-wise and slowly. This facilitates rapid dispersion and prevents localized supersaturation.
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Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise dilution. First, dilute the DMSO stock into a smaller volume of pre-warmed medium, ensure it is fully dissolved, and then add this intermediate dilution to the final culture volume.
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Lower Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5%, with 0.1% being ideal to minimize solvent-induced cytotoxicity. This may require preparing a more concentrated initial stock in DMSO.
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Consider Alternative Solvents/Formulations: For in vivo studies, if DMSO toxicity is a concern, consider vehicles containing polyethylene glycol (PEG), or cyclodextrins to improve solubility.
Q2: My experimental results with DMCM are variable between experiments. What are the potential sources of this inconsistency?
A2: Reproducibility issues can arise from several factors related to compound stability, preparation, and experimental conditions.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| DMCM Degradation | Prepare fresh dilutions of DMCM from a frozen stock for each experiment. Protect stock solutions and working solutions from light if the compound is light-sensitive. |
| Inconsistent Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stocks. Ensure thorough mixing of all solutions. |
| Variations in Cell Culture Conditions | Use cells within a consistent and low passage number range. Ensure uniform cell seeding density. Maintain stable incubator conditions (temperature, CO2, humidity). |
| Edge Effects in Microplates | Avoid using the outer wells of microplates for treatment groups, or fill them with sterile buffer or media to maintain humidity and temperature uniformity across the plate. |
Below is a troubleshooting workflow to help identify the source of inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of DMCM?
A1: DMCM is a negative allosteric modulator (NAM) of the GABA-A receptor. It binds to the benzodiazepine site on the receptor and reduces the ability of GABA (gamma-aminobutyric acid), the primary inhibitory neurotransmitter in the brain, to open the receptor's chloride channel. This leads to a decrease in neuronal inhibition and an increase in neuronal excitability.
Q2: What are the common experimental applications of DMCM?
A2: Due to its proconvulsant and anxiogenic properties, DMCM is frequently used in preclinical research to:
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Induce seizures in animal models to study epilepsy and test anti-epileptic drugs.
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Investigate the neurobiology of anxiety and fear.
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Study the role of the GABAergic system in learning and memory.
Q3: What is the recommended solvent for preparing DMCM stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing concentrated stock solutions of DMCM due to its high solubilizing capacity for organic compounds.
Q4: How should I store my DMCM stock solutions?
A4: For long-term storage, DMCM stock solutions in DMSO should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solutions from light. While some studies show stability of compounds in DMSO at room temperature for short periods, for optimal reproducibility, frozen storage is recommended.
Data Presentation
DMCM Solubility and Stability Data
| Solvent | Reported Solubility | Notes |
| DMSO | ≥ 10 mg/mL | The solvent of choice for preparing concentrated stock solutions. |
| Ethanol | Soluble | Can be used as a co-solvent, but may have its own biological effects. |
| Water | Very low | DMCM hydrochloride salt has better aqueous solubility than the free base. |
| Saline | Insoluble | Requires a co-solvent like DMSO for administration. |
| Storage Condition | Stability | Recommendation |
| -20°C to -80°C in DMSO | High (months to years) | Recommended for long-term storage of stock solutions. Aliquot to avoid freeze-thaw cycles. |
| 4°C in DMSO | Moderate (weeks to months) | Suitable for short-term storage. |
| Room Temperature in DMSO | Low (days to weeks) | Not recommended for storage; prepare fresh dilutions for daily use. |
| Aqueous Solution | Low | Prepare fresh immediately before use. Prone to precipitation and degradation. |
Experimental Protocols
Protocol 1: Preparation of DMCM Stock Solution
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Materials:
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DMCM powder
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High-purity, sterile DMSO
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Sterile microcentrifuge tubes or vials
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Calibrated pipettes
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Vortex mixer
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-
Procedure:
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Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of DMCM powder.
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Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution until the DMCM is completely dissolved. Gentle warming (to 37°C) can aid dissolution.
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Aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: In Vitro Administration of DMCM to Cell Cultures
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Materials:
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DMCM stock solution (e.g., 10 mM in DMSO)
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Pre-warmed (37°C) complete cell culture medium
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Cell culture plates with seeded cells
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Sterile pipette tips
-
-
Procedure:
-
Thaw an aliquot of the DMCM stock solution at room temperature.
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Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture wells.
-
Prepare an intermediate dilution of the DMCM stock in pre-warmed medium if necessary, especially for high final concentrations.
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While gently swirling the culture plate, add the DMCM solution (or intermediate dilution) drop-wise to the medium in each well.
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Include a vehicle control group treated with the same final concentration of DMSO as the DMCM-treated groups.
-
Return the plate to the incubator for the desired treatment duration.
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Protocol 3: In Vivo Administration of DMCM for Seizure Induction in Mice
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Materials:
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DMCM
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Vehicle solution (e.g., saline with 5-10% DMSO and 5-10% Tween 80)
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Sterile syringes and needles
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Animal scale
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Observation chamber
-
-
Procedure:
-
Prepare the DMCM solution in the chosen vehicle on the day of the experiment. First, dissolve the DMCM in DMSO, then add Tween 80, and finally bring to the final volume with saline, vortexing between each addition to ensure a clear solution.
-
Weigh each mouse to determine the exact injection volume based on the desired dose (e.g., 0.25-1.0 mg/kg).
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Administer the DMCM solution via intraperitoneal (i.p.) injection.
-
Administer an equivalent volume of the vehicle solution to the control group.
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Immediately place the mouse in an observation chamber and record seizure activity (e.g., latency to first seizure, seizure severity score, duration).
-
Signaling Pathways and Experimental Workflows
DMCM-Modulated GABA-A Receptor Signaling
DMCM, as a negative allosteric modulator of the GABA-A receptor, reduces chloride influx, leading to neuronal depolarization. This can trigger a cascade of downstream events, including the activation of voltage-gated calcium channels (VGCCs), leading to an increase in intracellular calcium. This can, in turn, influence various signaling pathways involving protein kinases like PKA and PKC, and modulate the phosphorylation of transcription factors such as CREB, ultimately affecting the expression of genes like BDNF.
General Experimental Workflow for DMCM Administration
The following diagram outlines a typical workflow for conducting an experiment with DMCM, from preparation to data analysis.
References
- 1. BDNF Expression in Cortical GABAergic Interneurons [mdpi.com]
- 2. Surface expression of GABAA receptors is transcriptionally controlled by the interplay of cAMP-response element-binding protein and its binding partner inducible cAMP early repressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BDNF Selectively Regulates GABAA Receptor Transcription by Activation of the JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in DMCM Hydrochloride Seizure Threshold Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DMCM hydrochloride in seizure threshold studies. The information is tailored for scientists and drug development professionals to address common issues and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce seizures?
DMCM (methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate) hydrochloride is a potent convulsant that acts as a benzodiazepine inverse agonist.[1][2] It binds to the benzodiazepine site on the GABA-A receptor, but unlike benzodiazepine agonists which enhance the inhibitory effects of GABA, DMCM reduces GABAergic neurotransmission.[2] This decrease in inhibition leads to neuronal hyperexcitability and the induction of seizures.[2] Specifically, DMCM decreases the influx of chloride ions through the GABA-A receptor channel, which reduces neuronal inhibition and can lead to increased neuronal firing.[1][2]
Q2: What are the most common sources of variability in DMCM seizure threshold studies?
Variability in DMCM seizure threshold studies can arise from several factors, broadly categorized as biological and procedural.
-
Biological Factors:
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Animal Strain: Different inbred and outbred rodent strains exhibit significant variations in seizure susceptibility.[3][4][5] For example, DBA/2J mice are generally more susceptible to chemically induced seizures compared to C57BL/6J mice.[3][5]
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Age: Seizure threshold can vary with the age of the animal.
-
Sex: Sex differences in seizure susceptibility have been reported in some rodent models.
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Individual Variation: Even within an inbred strain, there can be inter-individual differences in drug response.
-
-
Procedural Factors:
-
DMCM Solution Preparation and Stability: Improperly prepared or degraded DMCM solutions can lead to inconsistent dosing. The stability of the compound in the chosen vehicle is a critical factor.
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Route and Rate of Administration: The method of DMCM delivery, particularly the infusion rate in intravenous studies, directly impacts the seizure threshold measurement.[6]
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Vehicle: The solvent used to dissolve this compound can influence its bioavailability and, consequently, its proconvulsant activity.[7]
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Seizure Scoring: Subjectivity in seizure scoring can introduce significant variability. Clear, standardized criteria are essential.
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Environmental Conditions: Housing conditions, including environmental enrichment, can modulate seizure susceptibility. Stress and handling can also be confounding factors.
-
Q3: How can I minimize variability in my DMCM seizure threshold experiments?
Minimizing variability requires careful control over experimental parameters.
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Standardize Animal Model: Use a consistent rodent strain, age, and sex for all experiments. Be aware of the known seizure susceptibility of the chosen strain.
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Consistent Compound Preparation: Prepare fresh this compound solutions for each experiment or validate the stability of stock solutions over time. Use a consistent, validated vehicle.
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Precise Administration: For intravenous infusion studies, use a reliable infusion pump to ensure a constant and accurate infusion rate.
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Objective Seizure Scoring: Utilize a well-defined seizure scoring scale, such as a modified Racine scale, and ensure all observers are trained to apply it consistently. Blinding the observer to the experimental groups is highly recommended.
-
Controlled Environment: Maintain consistent housing conditions, including light-dark cycles, temperature, and humidity. Handle animals consistently and allow for an acclimatization period before experiments.
Troubleshooting Guides
Issue 1: High variability in seizure threshold within the same experimental group.
Question: I am observing a wide range of seizure thresholds in animals receiving the same dose of DMCM. What could be the cause?
Answer:
High intra-group variability is a common challenge. Consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent DMCM Solution | - Prepare fresh DMCM solution for each experiment. - Ensure complete dissolution of the compound. Sonication may be required for some vehicles. - Validate the stability of your DMCM stock solution if stored. |
| Inaccurate Dosing | - Calibrate your infusion pump regularly. - Ensure the catheter is correctly placed in the vein for intravenous infusions. - For intraperitoneal injections, ensure a consistent injection site and technique. |
| Subjectivity in Seizure Scoring | - Have at least two blinded observers score the seizures independently. - Use video recording to allow for later review and verification of seizure scores. - Ensure all scorers are thoroughly trained on the specific behavioral manifestations of seizures for the chosen scale. |
| Underlying Biological Variation | - If using an outbred stock, consider switching to an inbred strain to reduce genetic heterogeneity.[5] - Increase the sample size to improve statistical power and account for natural biological variation. |
| Stress and Handling | - Handle all animals in the same manner and for the same duration. - Allow for a sufficient acclimatization period in the testing room before starting the experiment. |
Issue 2: Inconsistent or absent seizure induction.
Question: Some of my animals are not seizing, or the seizure phenotype is very weak, even at doses that should be effective. Why might this be happening?
Answer:
Failure to consistently induce seizures can be frustrating. Here are some potential reasons and how to address them:
| Potential Cause | Troubleshooting Steps |
| DMCM Degradation | - this compound solutions, especially in aqueous vehicles, may not be stable long-term. Prepare fresh solutions daily. - Protect solutions from light if the compound is light-sensitive. |
| Incorrect Animal Strain | - Verify that the chosen rodent strain is susceptible to DMCM-induced seizures. Some strains are known to be more resistant.[3][4] |
| Pharmacokinetic Issues | - The chosen vehicle may be hindering the absorption or distribution of DMCM. Consider trying a different vehicle.[7] - For intraperitoneal injections, accidental injection into the gastrointestinal tract or adipose tissue can reduce bioavailability. |
| Dosage Calculation Error | - Double-check all calculations for dose and solution concentration. |
| Age-Related Resistance | - Seizure susceptibility can change with age. Ensure you are using animals of the appropriate age for your experimental question. |
Issue 3: Difficulty in differentiating seizures from other behaviors or EEG artifacts.
Question: I am unsure if what I am observing is a true seizure or just a behavioral artifact. How can I be more confident in my seizure scoring?
Answer:
Accurate seizure identification is crucial. The following table provides guidance on differentiating seizures from common artifacts, especially when using electroencephalography (EEG).
| Characteristic | Seizure Activity | Common Artifacts (e.g., movement, chewing) |
| Behavioral Manifestation | Follows a stereotyped progression of behaviors (e.g., facial clonus, forelimb clonus, rearing, falling).[8][9] | Often erratic, non-repetitive, and can be stopped by gentle restraint. |
| EEG Correlate | Rhythmic, high-amplitude discharges with a clear onset, evolution in frequency and amplitude, and a post-ictal period of suppressed activity. | Can be sharp and spikey but often lack the rhythmic and evolving pattern of a seizure. May be restricted to a single electrode or show a non-physiological distribution.[10] |
| Response to Stimuli | Animal is typically unresponsive to external stimuli during a generalized seizure. | Animal may still be responsive to auditory or tactile stimuli. |
Data Presentation
Table 1: Factors Influencing Seizure Threshold in Rodent Studies
| Factor | Description | Impact on Seizure Threshold | Key Considerations |
| Genetic Background (Strain) | Different inbred and outbred strains have varying genetic predispositions to seizures.[3][4][5] | Can significantly increase or decrease the threshold. | Select a strain with known and consistent seizure susceptibility. C57BL/6J mice are generally considered resistant, while DBA/2J mice are more susceptible to certain chemoconvulsants.[3][5] |
| Age | The maturation of the central nervous system influences neuronal excitability. | Seizure threshold can be higher or lower depending on the developmental stage. | Use a narrow and consistent age range for all experimental animals. |
| Sex | Hormonal differences between males and females can affect seizure susceptibility. | Can lead to sex-specific differences in seizure thresholds. | Either use a single sex or balance the number of males and females in each experimental group and analyze the data accordingly. |
| Environment | Housing conditions, such as environmental enrichment, can alter brain plasticity and seizure susceptibility. | Enriched environments can increase the seizure threshold (i.e., make animals less susceptible). | Standardize housing and enrichment conditions for all animals. |
| Vehicle | The solvent used to deliver the drug can affect its solubility, stability, and bioavailability.[7] | Can alter the effective dose reaching the brain, thereby influencing the apparent seizure threshold. | Use a consistent and validated vehicle for all experiments. Common vehicles include saline, water, and DMSO.[11] |
Table 2: Modified Racine Scale for Scoring Seizure Severity in Rodents
This scale is commonly adapted for use with various chemoconvulsants.[8][9][12]
| Score | Behavioral Manifestation |
| 0 | No response, normal behavior |
| 1 | Mouth and facial movements (e.g., whisker twitching, chewing) |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling with loss of posture |
| 6 | Generalized tonic-clonic seizures with wild running and jumping |
| 7 | Tonic extension of hindlimbs, potentially leading to death |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% saline, distilled water, or a solution containing DMSO)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filter (0.22 µm)
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Aseptically weigh the this compound powder and transfer it to a sterile vial.
-
Add a small amount of the vehicle to the vial and vortex thoroughly to create a slurry.
-
Gradually add the remaining vehicle while continuously vortexing to ensure complete dissolution.
-
If solubility is an issue, gentle warming or sonication may be used. However, ensure that heat does not degrade the compound.
-
Once fully dissolved, sterile-filter the solution into a new sterile vial.
-
Prepare fresh solutions for each experiment to ensure potency and avoid degradation.
Protocol 2: Determination of Seizure Threshold by Intravenous Infusion
This protocol is adapted from methods used for other chemoconvulsants and should be optimized for this compound in your specific laboratory conditions.[6][13]
Materials:
-
Test animals (e.g., mice or rats)
-
This compound solution at a known concentration
-
Infusion pump
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Catheter for tail vein cannulation
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Restraint device
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Video recording equipment
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Timer
Procedure:
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Animal Preparation:
-
Acclimatize the animal to the testing room for at least 30 minutes before the experiment.
-
Gently restrain the animal.
-
Carefully insert the catheter into the lateral tail vein.
-
-
Infusion:
-
Connect the catheter to the infusion pump containing the this compound solution.
-
Begin the infusion at a constant, predetermined rate (e.g., 0.1-0.5 mL/min, to be optimized).
-
Start the timer and video recording simultaneously with the start of the infusion.
-
-
Seizure Observation and Scoring:
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Continuously observe the animal for the onset of seizure behaviors.
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Record the time to the first sign of a specific seizure stage (e.g., myoclonic jerk, forelimb clonus, or generalized tonic-clonic seizure) according to a modified Racine scale (see Table 2).
-
-
Threshold Calculation:
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Stop the infusion immediately upon observing the predetermined seizure endpoint.
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The seizure threshold is calculated based on the volume of solution infused and the time elapsed, which can be converted to the total dose of DMCM administered (in mg/kg).
-
Formula: Seizure Threshold (mg/kg) = (Infusion Rate (mL/min) * Time to Seizure (min) * Concentration (mg/mL)) / Animal Weight (kg)
-
-
Post-Procedure Care:
-
Carefully remove the catheter.
-
Monitor the animal until it has fully recovered. Provide supportive care as needed according to your institution's animal care guidelines.
-
Mandatory Visualizations
Caption: this compound signaling pathway at the GABA-A receptor.
Caption: Experimental workflow for DMCM seizure threshold determination.
References
- 1. What are GABA receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 2. What are GABAA receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 3. Mouse strain variation in maximal electroshock seizure threshold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic correlations among inbred strain sensitivities to convulsions induced by 9 convulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The relevance of inter- and intrastrain differences in mice and rats and their implications for models of seizures and epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical assessment of proconvulsant drug activity and its relevance for predicting adverse events in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vehicle effects on activity of an anticonvulsant compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Racine stages - Wikipedia [en.wikipedia.org]
- 10. Appendix 4. Common Artifacts During EEG Recording - Electroencephalography (EEG): An Introductory Text and Atlas of Normal and Abnormal Findings in Adults, Children, and Infants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Effects of Solvents on In Vitro Potencies of Platinum Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. A slow intravenous infusion of N-methyl-DL-aspartate as a seizure model in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
DMCM Hydrochloride Solution Stability: A Technical Support Center
This technical support center provides guidance on the stability of DMCM (Methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) hydrochloride in solution for laboratory use. It is designed for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of DMCM hydrochloride?
A1: this compound is soluble in both water and dimethyl sulfoxide (DMSO).[1][2][3] For a stock solution, dissolve the compound in the desired solvent at a concentration higher than your working concentration. It is recommended to prepare fresh solutions for each experiment.[3] If a stock solution must be stored, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.
Q2: What are the recommended storage conditions for this compound solutions?
A2: For optimal stability, it is recommended to prepare this compound solutions on the day of use.[3] If storage is necessary, stock solutions can be stored at -20°C for several months.[3] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[3] The solid form of this compound should be stored desiccated at room temperature.[1][2]
Q3: What are the signs of this compound degradation in solution?
A3: Visual signs of degradation can include a change in color or the appearance of precipitates in the solution. However, chemical degradation can occur without any visible changes. Therefore, for long-term studies or when using older solutions, it is crucial to assess the purity and concentration of this compound using analytical methods such as High-Performance Liquid Chromatography (HPLC).
Q4: What factors can affect the stability of this compound in solution?
A4: The stability of chemical compounds in solution can be influenced by several factors, including:
-
pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV light, can cause photodegradation.
-
Oxidation: The presence of oxygen or oxidizing agents can lead to oxidative degradation.
-
Solvent: The choice of solvent can impact the stability of the dissolved compound.
While specific data on the effects of these factors on this compound is limited in publicly available literature, these are general considerations for any chemical stability study.
Q5: Is this compound compatible with common laboratory plastics?
A5: There is no specific information available regarding the compatibility of this compound with all common laboratory plastics. It is good laboratory practice to use high-quality, inert materials such as polypropylene or glass for the preparation and storage of solutions to minimize the risk of leaching or adsorption. For critical applications, it is advisable to conduct compatibility studies with the specific plastics being used.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected or inconsistent experimental results. | Degradation of this compound solution. | - Prepare a fresh solution of this compound. - Verify the concentration and purity of the existing solution using an appropriate analytical method (e.g., HPLC). - Ensure proper storage conditions were maintained. |
| Precipitate forms in the solution upon storage. | - The concentration exceeds the solubility limit at the storage temperature. - Degradation of the compound. | - Warm the solution gently (e.g., to 37°C) and sonicate to attempt redissolving.[3] - If the precipitate does not dissolve, it may be a degradation product. Prepare a fresh solution. - Consider preparing a less concentrated stock solution for storage. |
| Discoloration of the solution. | Chemical degradation. | Discard the solution and prepare a fresh one. Ensure the solution is protected from light during storage and use. |
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| Water | 100 | 31.43 | [2] |
| DMSO | 20 | 7.02 | [2] |
| Water | 71.27 | 25 | Ultrasonic assistance may be needed.[3] |
| DMSO | 28.51 | 10 | Ultrasonic assistance may be needed.[3] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Conditions | Duration |
| Solid | Room Temperature | Desiccate | Not specified |
| Stock Solution | -20°C | Sealed, protected from light | Several months[3] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. This is a generalized protocol and specific conditions must be optimized for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for a specified period.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Expose the solid compound and the solution to elevated temperatures (e.g., 60°C, 80°C).
-
Photodegradation: Expose the solution to a calibrated light source (e.g., ICH option 1 or 2).
-
-
Sample Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples. Analyze all samples, including a control (unstressed) sample, using a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the active substance.
Protocol 2: HPLC Method for Stability Assessment (Example)
This is a hypothetical HPLC method that would require optimization for this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Workflow for Stability Testing
Caption: Workflow for a forced degradation study of this compound.
Signaling Pathway
DMCM is a negative allosteric modulator of the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions (Cl⁻), leading to hyperpolarization of the neuron and an inhibitory effect. DMCM binds to the benzodiazepine site on the GABA-A receptor and reduces the ability of GABA to open the channel, thereby decreasing the influx of chloride ions and leading to a state of neuronal hyperexcitability.
Caption: Mechanism of action of DMCM at the GABA-A receptor.
References
Validation & Comparative
A Comparative Guide to DMCM Hydrochloride and Pentylenetetrazol for Seizure Induction in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used chemical convulsants, DMCM (methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) hydrochloride and pentylenetetrazol (PTZ). Both agents are pivotal in preclinical epilepsy research for modeling seizures and screening potential antiepileptic drugs. This document offers an objective analysis of their mechanisms, experimental protocols, and the characteristics of the seizures they induce, supported by experimental data.
At a Glance: DMCM vs. Pentylenetetrazol
| Feature | DMCM Hydrochloride | Pentylenetetrazol (PTZ) |
| Primary Mechanism | Negative Allosteric Modulator (Inverse Agonist) at the benzodiazepine site of the GABA-A receptor.[1] | Non-competitive Antagonist of the GABA-A receptor, thought to act at or near the picrotoxin binding site.[2][3] |
| Seizure Type | Can induce a range of seizures from myoclonic jerks to generalized tonic-clonic seizures.[4] Often used to model generalized seizures. | Primarily induces clonic and tonic-clonic seizures.[5] A widely used model for generalized seizures.[6] |
| Route of Administration | Intraperitoneal (i.p.), Intravenous (i.v.) | Intraperitoneal (i.p.), Subcutaneous (s.c.), Intravenous (i.v.).[7] |
| Potency | Highly potent convulsant.[1] | Effective convulsant, with doses varying by administration route and animal strain. |
| Key Advantage | Specific action at the benzodiazepine site allows for targeted studies of GABA-A receptor modulation. | Well-characterized and widely used, with extensive literature on protocols and expected outcomes. |
| Considerations | Seizure characteristics can be age-dependent.[4] | Seizure threshold and severity can be influenced by animal strain, age, and stress. |
Mechanism of Action: A Tale of Two GABA-A Receptor Modulators
Both DMCM and PTZ exert their proconvulsant effects by disrupting the inhibitory neurotransmission mediated by the γ-aminobutyric acid type A (GABA-A) receptor. However, they achieve this through distinct molecular mechanisms. The GABA-A receptor, a ligand-gated ion channel, allows the influx of chloride ions into neurons upon binding of GABA, leading to hyperpolarization and reduced neuronal excitability.
This compound acts as a negative allosteric modulator, or inverse agonist, at the benzodiazepine binding site on the GABA-A receptor.[1][8] Unlike benzodiazepine agonists which enhance the effect of GABA, DMCM binds to this site and reduces the receptor's activity, leading to decreased chloride ion influx and consequently, neuronal hyperexcitability and seizures.[8]
Pentylenetetrazol (PTZ) , on the other hand, is a non-competitive antagonist of the GABA-A receptor.[2] It is believed to bind to a site within or near the chloride ion channel, often associated with the picrotoxin binding site, thereby physically blocking the flow of chloride ions.[3][9][10] This blockade of the inhibitory current also results in neuronal depolarization and seizure activity.
Below is a diagram illustrating the distinct mechanisms of action of DMCM and PTZ on the GABA-A receptor.
Quantitative Data on Seizure Induction
The following tables summarize quantitative data from studies using DMCM and PTZ to induce seizures in rodents. It is important to note that the data for each compound are from separate studies with different experimental conditions (e.g., animal species, strain, age, and specific protocol). Therefore, a direct comparison of the absolute values should be made with caution.
Table 1: DMCM-Induced Seizures in Rats
| Age of Rats | Seizure Type | CD50 (mg/kg, i.p.) |
| Postnatal Day 7 (P7) | Myoclonic | 0.23 |
| Complex Partial | 0.35 | |
| Tonic-Clonic | 0.61 | |
| Postnatal Day 10 (P10) | Myoclonic | 0.11 |
| Complex Partial | 0.17 | |
| Tonic-Clonic | 0.39 | |
| Adult | Myoclonic | 0.28 |
| Complex Partial | 0.42 | |
| Tonic-Clonic | 0.85 |
Data adapted from a study on the ontogenic profile of DMCM-induced seizures in rats.[4] CD50 represents the dose required to induce seizures in 50% of the animals.
Table 2: PTZ-Induced Seizures in Rodents
| Animal Model | Administration Route | Dose (mg/kg) | Seizure Latency (mean ± SEM) | Seizure Severity (Mean Score) |
| Adult Sprague-Dawley Rats | s.c. (two-step) | 50 then 30 | ~14 min (after 2nd dose) | 5.9 |
| Adult Male Wistar Rats | i.p. (kindling) | 37.5 (repeated) | Varies with kindling progression | Progresses to Stage 4-5 |
| Adult C57BL/6 Mice | i.p. (single dose) | 30-35 | Not specified | Induces mild seizures |
| Adult ICR-CD-1 Mice | i.p. (single dose) | Not specified | Delayed by Diazepam | Not specified |
Data compiled from multiple sources.[6][11][12][13] Seizure severity is often scored using the Racine scale or a modified version.[14][15]
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible results in seizure research. Below are representative protocols for inducing seizures with this compound and pentylenetetrazol.
This compound Seizure Induction Protocol (Rat Model)
This protocol is based on studies investigating the dose-dependent effects of DMCM in rats.[4]
-
Animal Model: Wistar rats of various postnatal ages (e.g., P7, P10, adult).
-
Drug Preparation: Dissolve this compound in a small volume of 1N HCl and dilute with saline to the desired concentration.
-
Administration: Administer DMCM via intraperitoneal (i.p.) injection. Doses can range from 0.1 to 1.2 mg/kg depending on the age of the animal and the desired seizure severity.[4]
-
Observation: Place the animal in a clear observation chamber immediately after injection. Observe and record seizure activity for at least 20-30 minutes.
-
Seizure Scoring: Score seizure severity based on behavioral manifestations, such as myoclonic jerks, complex partial (limbic-motor) seizures, and tonic-clonic seizures.[4]
Pentylenetetrazol Seizure Induction Protocol (Mouse Model)
This protocol is a common method for inducing acute seizures or for chemical kindling studies in mice.[2][16]
-
Animal Model: C57BL/6 or other suitable mouse strains.
-
Drug Preparation: Dissolve PTZ in sterile 0.9% (w/v) NaCl to a concentration of 2 mg/mL. Prepare the solution fresh on the day of use.[16]
-
Administration:
-
Observation: Place the animal in an observation chamber for at least 30 minutes following injection and monitor for seizure activity.[2]
-
Seizure Scoring: Score seizure severity using a standardized scale, such as the Racine scale, which stages seizures from mild facial clonus to generalized tonic-clonic convulsions with loss of posture.[14][15]
The following diagram illustrates a general experimental workflow for chemical convulsant-induced seizure studies.
Conclusion
Both this compound and pentylenetetrazol are valuable tools for inducing seizures in preclinical research, each with a distinct mechanism of action at the GABA-A receptor. DMCM, as a benzodiazepine inverse agonist, offers a highly specific way to probe the modulation of GABAergic inhibition. PTZ, a non-competitive antagonist, provides a robust and well-established model of generalized seizures. The choice between these two agents will depend on the specific research question, the desired seizure phenotype, and the experimental model. Researchers should carefully consider the differences in their mechanisms, potency, and the wealth of available data for each compound when designing their studies.
References
- 1. DMCM: a potent convulsive benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 3. Pentylenetetrazole-induced inhibition of recombinant gamma-aminobutyric acid type A (GABA(A)) receptors: mechanism and site of action [pubmed.ncbi.nlm.nih.gov]
- 4. Ontogenic profile of seizures evoked by the beta-carboline DMCM (methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pentylenetetrazol-induced seizures in rats: an ontogenetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. What are GABAA receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 9. Identification of a possible secondary picrotoxin-binding site on the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Picrotoxin-like channel blockers of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Comparison between standard protocol and a novel window protocol for induction of pentylenetetrazol kindled seizures in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 15. ijrabms.umsu.ac.ir [ijrabms.umsu.ac.ir]
- 16. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
A Comparative Guide: The Competitive Antagonism of Ro 15-1788 Against DMCM-Induced Convulsions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological actions of the convulsant β-carboline, DMCM, and the benzodiazepine antagonist, Ro 15-1788 (Flumazenil). It elucidates the mechanism by which Ro 15-1788 effectively blocks the convulsant effects of DMCM, supported by quantitative data and experimental protocols.
Introduction to the GABA-A Receptor and Ligand Interactions
The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast synaptic inhibition in the central nervous system. This ligand-gated ion channel is a pentameric complex that forms a central pore permeable to chloride ions. The binding of GABA to its recognition sites on the receptor triggers channel opening, leading to chloride influx and hyperpolarization of the neuronal membrane, thus reducing neuronal excitability.
The GABA-A receptor complex also possesses several allosteric modulatory sites, the most well-known being the benzodiazepine (BZ) binding site. Ligands that bind to this site can be classified based on their effect on the receptor's function:
-
Agonists (e.g., Diazepam): Enhance the effect of GABA, increasing the frequency of channel opening, leading to anxiolytic, sedative, and anticonvulsant effects.
-
Antagonists (e.g., Ro 15-1788/Flumazenil): Bind to the BZ site with high affinity but possess little to no intrinsic activity. They competitively block the effects of both agonists and inverse agonists.[1][2]
-
Inverse Agonists (e.g., DMCM): Bind to the BZ site and produce the opposite effect of agonists. They allosterically decrease the effect of GABA, reducing chloride conductance, which leads to a state of increased neuronal excitability, anxiety, and convulsions.[3][4][5]
This guide focuses on the direct pharmacological opposition between the inverse agonist DMCM and the antagonist Ro 15-1788.
Mechanism of Action: Competitive Blockade
The primary mechanism by which Ro 15-1788 blocks the convulsant effects of DMCM is competitive antagonism at the benzodiazepine binding site on the GABA-A receptor.[1]
-
DMCM (Methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate): As a potent inverse agonist, DMCM binds to the BZ site and induces a conformational change in the GABA-A receptor that reduces the efficacy of GABA.[3][4] This "negative allosteric modulation" attenuates the inhibitory chloride current, leading to disinhibition of neuronal circuits. At sufficient doses, this widespread increase in neuronal excitability manifests as generalized convulsions.[3]
-
Ro 15-1788 (Flumazenil): This compound is a high-affinity, selective ligand for the BZ site.[6] When administered, it occupies these sites without significantly altering the receptor's baseline activity. By binding to the receptor, Ro 15-1788 physically prevents DMCM from accessing its binding site.
The antagonism is a dynamic competition dictated by the relative affinities and concentrations of the two compounds. Because Ro 15-1788 prevents DMCM from binding, it effectively neutralizes DMCM's ability to exert its inverse agonist effect, thereby maintaining normal GABAergic inhibition and preventing the onset of seizures.[3][7]
Experimental Evidence
The competitive interaction between Ro 15-1788 and DMCM is supported by extensive biochemical and in vivo data.
Quantitative data from binding assays and in vivo studies are summarized below.
Table 1: Comparative Binding Affinities at the Benzodiazepine Receptor
This table demonstrates that both compounds bind with high affinity to the same receptor site, a prerequisite for competitive antagonism. Affinity is expressed as the inhibition constant (Ki), where a lower value indicates higher binding affinity.
| Compound | Ligand Type | Receptor Target | Ki (nM) | Source |
| Ro 15-1788 (Flumazenil) | Antagonist | GABA-A Benzodiazepine Site | 0.4 - 1.0 | [8] |
| DMCM | Inverse Agonist | GABA-A Benzodiazepine Site | ~1.0 | [9] |
Note: Ki values can vary based on experimental conditions, radioligand used, and tissue preparation.
Table 2: In Vivo Antagonism of DMCM-Induced Seizures by Ro 15-1788
This table presents data from animal studies, illustrating the effective blockade of DMCM's convulsant action by Ro 15-1788.
| Animal Model | DMCM Dose (Convulsant) | Ro 15-1788 Pre-treatment Dose | Outcome | Source |
| Mice | 3 mg/kg, i.p. | Not specified, but effective | Antagonized DMCM-induced seizures | [3] |
| Rats | 0.25 - 1.0 mg/kg | Not specified, but effective | Prevented fear-like responses | [4] |
| Rats | Not specified | 2 mg/kg, i.p. | Prevented DMCM-induced alterations in serotonergic transmission | [7] |
Studies consistently show that pre-treatment with Ro 15-1788 prevents the clonic and tonic-clonic seizures induced by DMCM administration.[3][10] This protective effect is specific, as Ro 15-1788 does not inhibit seizures induced by agents that act via different mechanisms, such as pentylenetetrazol.[3]
Mandatory Visualizations
Caption: Modulation of the GABA-A receptor by different ligands.
References
- 1. Flumazenil - Wikipedia [en.wikipedia.org]
- 2. Chronic flumazenil alters GABA(A) receptor subunit mRNA expression, translation product assembly and channel function in neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DMCM: a potent convulsive benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The benzodiazepine inverse agonist DMCM as an unconditional stimulus for fear-induced analgesia: implications for the role of GABAA receptors in fear-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DMCM, a benzodiazepine site inverse agonist, improves active avoidance and motivation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzodiazepine antagonist Ro 15-1788: binding characteristics and interaction with drug-induced changes in dopamine turnover and cerebellar cGMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The benzodiazepine receptor inverse agonist DMCM decreases serotonergic transmission in rat hippocampus: an in vivo electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 10. researchgate.net [researchgate.net]
Replicating published findings on DMCM-induced behavioral changes.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the behavioral effects induced by Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM) with alternative compounds, supported by experimental data from published findings. The objective is to offer a resource for researchers aiming to replicate and expand upon studies investigating anxiety, panic, and seizure models.
Comparative Analysis of Anxiogenic and Proconvulsant Effects
DMCM is a potent benzodiazepine inverse agonist that induces anxiety-like behaviors and seizures in preclinical models. Its effects are often compared with other agents that modulate the GABA-A receptor or induce seizures through different mechanisms, such as FG-7142 (another β-carboline inverse agonist) and Pentylenetetrazole (PTZ), a non-competitive GABA-A receptor antagonist.
Anxiogenic-like Effects in the Elevated Plus-Maze (EPM)
The Elevated Plus-Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test relies on the animal's natural aversion to open and elevated spaces. A decrease in the time spent and the number of entries into the open arms is indicative of an anxiogenic-like effect.
| Compound | Dose Range (mg/kg, i.p.) | Species | Key Findings in EPM |
| DMCM | 0.5 - 2.5 | Mouse/Rat | Dose-dependent significant decrease in open arm time and entries.[1] |
| FG-7142 | 10 - 100 | Rat | Reduced duration of open arm exploration and total number of open arm entries. |
| PTZ | 30 | Rat | Significant reduction in open arm exploration duration and entries. |
Proconvulsant Effects and Seizure Severity
DMCM and PTZ are both used to induce seizures in animal models to study epilepsy and screen for anticonvulsant drugs. Seizure severity is often scored using a modified Racine scale.
| Compound | Typical Dose Range (mg/kg) | Species | Seizure Score (Modified Racine Scale) | Key Characteristics |
| DMCM | 1.25 - 2.5 (i.p.) | Rat | Can induce full clonic convulsions. | Acts as a benzodiazepine inverse agonist. |
| PTZ | 30 - 80 (s.c. or i.p.) | Mouse/Rat | Dose-dependent increase in seizure severity, from myoclonic jerks to tonic-clonic seizures.[1][2][3][4][5] | Acts as a non-competitive GABA-A receptor antagonist. |
Note: Direct comparative studies quantitatively scoring DMCM-induced seizures using the Racine scale alongside PTZ are limited in the reviewed literature. The table reflects the general understanding of their proconvulsant effects.
Effects on Locomotor Activity
The open field test is used to assess general locomotor activity and exploratory behavior. A reduction in movement can indicate sedative effects or anxiety-like behavior (thigmotaxis, or wall-hugging).
| Compound | Dose (mg/kg, i.p.) | Species | Effect on Locomotor Activity |
| DMCM | Not specified in direct comparisons | Rat/Mouse | Generally decreases locomotor and exploratory activity. |
| FG-7142 | 15 | Rat | Inhibited locomotor exploration in both post-weanling and adult rats.[6] |
Experimental Protocols
Detailed methodologies are crucial for replicating published findings. Below are summaries of standard protocols for key behavioral assays.
Elevated Plus-Maze (EPM) Protocol
Objective: To assess anxiety-like behavior.
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
Procedure:
-
Habituation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer DMCM, FG-7142, PTZ, or vehicle intraperitoneally (i.p.) at the desired dose and pretreatment time (typically 15-30 minutes).
-
Test: Place the animal in the center of the maze, facing an open arm.
-
Data Collection: Record the animal's behavior for 5 minutes using a video camera. Key parameters to measure include:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
-
Analysis: An anxiogenic effect is indicated by a significant decrease in the percentage of time spent in the open arms and the percentage of open arm entries.
PTZ-Induced Seizure Protocol
Objective: To induce and assess seizure activity.
Procedure:
-
Habituation: Acclimate the animals to the testing environment.
-
Drug Administration: Administer PTZ subcutaneously (s.c.) or intraperitoneally (i.p.). A common dose for inducing tonic-clonic seizures is 60-80 mg/kg.[1]
-
Observation: Immediately after injection, place the animal in an observation chamber.
-
Seizure Scoring: Observe and score the animal's behavior for at least 30 minutes using a modified Racine scale:
-
Stage 0: No response.
-
Stage 1: Ear and facial twitching.
-
Stage 2: Myoclonic jerks.
-
Stage 3: Clonic convulsions of one forelimb.
-
Stage 4: Bilateral forelimb clonus with rearing.
-
Stage 5: Generalized tonic-clonic seizures with loss of posture.
-
-
Analysis: Record the latency to the first seizure and the maximum seizure score reached.
Open Field Test Protocol
Objective: To assess locomotor activity and exploratory behavior.
Apparatus: A square or circular arena with walls.
Procedure:
-
Habituation: Acclimate the animals to the testing room.
-
Drug Administration: Administer the test compound or vehicle.
-
Test: Place the animal in the center of the open field.
-
Data Collection: Record activity for a set period (e.g., 15-30 minutes) using an automated tracking system or by manual scoring. Parameters include:
-
Total distance traveled.
-
Time spent in the center zone versus the periphery.
-
Number of rearings.
-
-
Analysis: A decrease in total distance traveled can indicate sedation or anxiety. An increase in time spent in the periphery (thigmotaxis) is an indicator of anxiety-like behavior.
Fear Conditioning Protocol
Objective: To assess associative fear learning and memory.
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock, and a distinct context for cued fear testing.
Procedure:
-
Conditioning Phase:
-
Place the animal in the conditioning chamber.
-
After a baseline period, present a neutral conditioned stimulus (CS), such as a tone.
-
Co-terminate the CS with a mild footshock, the unconditioned stimulus (US).
-
Repeat CS-US pairings for a set number of trials.
-
-
Contextual Fear Test (24 hours later):
-
Place the animal back into the original conditioning chamber.
-
Record freezing behavior (the complete absence of movement except for respiration) for a set period.
-
-
Cued Fear Test (48 hours later):
-
Place the animal in a novel context.
-
After a baseline period, present the CS (tone) without the US.
-
Record freezing behavior during the CS presentation.
-
-
Analysis: An increase in freezing behavior in response to the context or the cue is indicative of fear memory.
Signaling Pathways and Experimental Workflows
GABA-A Receptor Signaling Pathway
DMCM and FG-7142 exert their effects by binding to the benzodiazepine site on the GABA-A receptor, but unlike benzodiazepine agonists (e.g., Diazepam), they act as inverse agonists. This means they decrease the efficiency of GABA's inhibitory action, leading to increased neuronal excitability.
References
- 1. Refinement of the rodent pentylenetetrazole proconvulsion assay, which is a good predictor of convulsions in repeat-dose toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentylenetetrazol-induced seizures [bio-protocol.org]
- 3. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. Visual detection of seizures in mice using supervised machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lorazepam and FG 7142 induce tolerance to the DMCM antagonistic effect of benzodiazepine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of DMCM Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of DMCM (Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate) hydrochloride, a potent benzodiazepine inverse agonist. Adherence to these procedures is critical for minimizing risks and ensuring compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle DMCM hydrochloride with the appropriate personal protective equipment (PPE). This compound is a potent neuroactive substance and should be treated with caution.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves to prevent skin contact.[1]
-
Respiratory Protection: In cases where dust may be generated, a NIOSH/MSHA-approved respirator should be used.[1]
-
Protective Clothing: A lab coat or other suitable protective clothing should be worn to prevent skin exposure.[1]
Facilities where this compound is handled should be equipped with an eyewash station and a safety shower.[1]
Quantitative Data Summary
The following table summarizes key hazard information for compounds structurally related to this compound, which should be considered during its handling and disposal.
| Hazard Category | Description | Source |
| Acute Oral Toxicity | Harmful if swallowed. | [1][2] |
| Skin Irritation | Causes skin irritation. | [1][3] |
| Eye Irritation | Causes serious eye irritation. | [1][3] |
| Aquatic Toxicity | Toxic to aquatic life. | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations.[1] The following protocol provides a general framework for its safe disposal.
-
Waste Identification and Segregation:
-
This compound waste, including pure compound, solutions, and contaminated materials (e.g., gloves, weigh paper, pipette tips), should be classified as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's Environmental Health & Safety (EH&S) department.
-
-
Containerization:
-
Place all this compound waste into a designated, clearly labeled, and sealed hazardous waste container.[1]
-
The container must be compatible with the chemical and show no signs of deterioration.[4] Ideally, the original container can be used if it is in good condition.[4]
-
Ensure the container is properly capped and stored in a designated Satellite Accumulation Area (SAA).[4][5]
-
-
Labeling:
-
The waste container must be labeled with the words "Hazardous Waste," the full chemical name (Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate hydrochloride or this compound), and a clear indication of the associated hazards (e.g., "Toxic").[6]
-
-
Storage:
-
Disposal:
-
Crucially, do not dispose of this compound down the drain or in the regular trash. [1] This substance is toxic to aquatic life.[1]
-
The disposal of this chemical waste must be handled by a licensed and approved waste disposal company.[1]
-
Contact your institution's EH&S department to arrange for the pickup and disposal of the hazardous waste.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
This comprehensive approach to the disposal of this compound ensures the safety of laboratory personnel, minimizes environmental impact, and maintains regulatory compliance. Always consult your institution's specific chemical hygiene plan and EH&S professionals for guidance.
References
- 1. benchchem.com [benchchem.com]
- 2. akkim.com.tr [akkim.com.tr]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Personal protective equipment for handling DMCM hydrochloride
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
